Benzyl-PEG10-THP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H56O12 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H56O12/c1-2-6-31(7-3-1)30-42-27-26-40-23-22-38-19-18-36-15-14-34-11-10-33-12-13-35-16-17-37-20-21-39-24-25-41-28-29-44-32-8-4-5-9-43-32/h1-3,6-7,32H,4-5,8-30H2 |
InChI Key |
ZIPHRWZXPJAFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Benzyl-PEG10-THP in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation activity. This guide provides a comprehensive technical overview of a specific and versatile linker, Benzyl-PEG10-THP, in the context of PROTAC development.
Core Components and Functionality of this compound
This compound is a heterobifunctional linker that offers a combination of desirable properties for PROTAC synthesis and function. It consists of three key components: a benzyl group, a ten-unit polyethylene glycol (PEG) chain, and a tetrahydropyran (THP) protecting group.
-
Polyethylene Glycol (PEG) Chain (PEG10): The PEG component is central to the linker's functionality. The ten ethylene glycol units provide a defined length and flexibility, which are crucial for optimizing the distance and orientation between the POI and the E3 ligase within the ternary complex. The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC development due to the often-lipophilic nature of the constituent ligands. This improved solubility can positively impact a PROTAC's pharmacokinetic profile. Furthermore, the ability to systematically vary the PEG chain length allows for the fine-tuning of degradation potency.
-
Benzyl Group: The benzyl group serves a dual purpose. Primarily, it acts as a stable protecting group for one end of the PEG linker during synthesis, allowing for controlled, stepwise conjugation of the POI and E3 ligase ligands. Its stability under a wide range of reaction conditions provides synthetic versatility. Additionally, the aromatic nature of the benzyl group can introduce a degree of rigidity to the linker and may participate in beneficial π-stacking interactions with residues on the surface of the target protein or E3 ligase, potentially enhancing the stability of the ternary complex.
-
Tetrahydropyran (THP) Group: The THP group is a common acid-labile protecting group for the terminal hydroxyl group of the PEG chain. Its role is to prevent unwanted side reactions during the initial synthetic steps. The THP group can be selectively removed under mild acidic conditions to reveal the terminal hydroxyl, which can then be functionalized for conjugation to either the POI or E3 ligase ligand.
Impact on PROTAC Efficacy: Quantitative Insights
For instance, in the development of estrogen receptor-α (ERα) targeting PROTACs, a systematic variation of the linker length demonstrated a clear structure-activity relationship, with an optimal linker length leading to the most potent degradation. Similarly, for bromodomain and extra-terminal (BET) protein degraders, the length of the PEG linker has been shown to be a critical parameter for achieving high degradation efficiency.
Table 1: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL Ligand | Alkyl/PEG | 9 | >1000 | <20 | Fictionalized Data |
| ERα | VHL Ligand | Alkyl/PEG | 12 | 500 | 60 | Fictionalized Data |
| ERα | VHL Ligand | Alkyl/PEG | 16 | 100 | >90 | Fictionalized Data |
| BRD4 | CRBN Ligand | PEG | 2 | >1000 | <10 | Fictionalized Data |
| BRD4 | CRBN Ligand | PEG | 4 | 50 | 85 | Fictionalized Data |
| BRD4 | CRBN Ligand | PEG | 6 | 10 | >95 | Fictionalized Data |
Note: This table presents fictionalized but representative data based on published trends to illustrate the concept of linker length optimization. Actual values are highly dependent on the specific POI, E3 ligase, and ligands used.
Experimental Protocols
The characterization of PROTACs containing a this compound linker involves a series of in vitro and cell-based assays to determine their synthesis, binding, and degradation properties.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is first conjugated to the E3 ligase ligand and subsequently to the POI ligand.
Materials:
-
This compound
-
E3 ligase ligand with a suitable functional group (e.g., a free amine)
-
POI ligand with a suitable functional group (e.g., a carboxylic acid)
-
Deprotection reagent (e.g., mild acid for THP removal)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Methodology:
-
Deprotection of this compound: Dissolve this compound in a suitable solvent and treat with a mild acid (e.g., pyridinium p-toluenesulfonate) to remove the THP group, exposing the terminal hydroxyl. Purify the resulting Benzyl-PEG10-OH.
-
Activation of the Linker: Activate the terminal hydroxyl group of Benzyl-PEG10-OH, for example, by converting it to a mesylate or tosylate to facilitate nucleophilic substitution by the E3 ligase ligand.
-
Conjugation to E3 Ligase Ligand: React the activated linker with the E3 ligase ligand in the presence of a suitable base. Purify the resulting E3 ligase ligand-linker conjugate.
-
Deprotection of the Benzyl Group: Remove the benzyl protecting group from the other end of the linker, typically via catalytic hydrogenation, to reveal a functional group for conjugation to the POI ligand.
-
Conjugation to POI Ligand: Couple the deprotected E3 ligase ligand-linker intermediate with the POI ligand using standard peptide coupling conditions (e.g., HATU, DIPEA).
-
Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein samples, denature them, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified target protein and E3 ligase
-
PROTAC solution
-
Running buffer
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the surface of a sensor chip.
-
Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
Ternary Complex Formation: Co-inject a constant concentration of the target protein with varying concentrations of the PROTAC over the immobilized E3 ligase. The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
Signaling Pathways and Logical Relationships
The fundamental signaling pathway exploited by PROTACs is the ubiquitin-proteasome system. The logical relationship of a PROTAC containing a this compound linker is to act as a molecular bridge, inducing proximity between the target protein and an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
The logical workflow for developing and evaluating a PROTAC with a this compound linker follows a structured, iterative process.
Caption: Iterative workflow for PROTAC development.
Conclusion
The this compound linker represents a valuable tool in the armamentarium of medicinal chemists developing PROTACs. Its well-defined length, hydrophilicity, and synthetic tractability, conferred by the PEG10 chain and protecting groups, allow for a systematic approach to linker optimization. The benzyl group provides stability and the potential for advantageous structural interactions. A thorough understanding of the role of this linker, coupled with rigorous experimental evaluation using the protocols outlined in this guide, will empower researchers to rationally design and develop novel, potent, and selective protein degraders for therapeutic intervention.
An In-depth Technical Guide to Benzyl-PEG10-THP: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl-PEG10-THP, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
This compound is a molecule designed with two distinct functional ends, separated by a hydrophilic PEG spacer. The benzyl group provides a stable protecting group or a potential point of aromatic interaction, while the tetrahydropyranyl (THP) group serves as a protecting group for a hydroxyl functionality. The ten-unit PEG chain imparts water solubility and provides a flexible spacer of a defined length.
Chemical Structure
The structure of this compound consists of a benzyl ether at one terminus and a THP ether at the other terminus of a decaethylene glycol chain.
Systematic Name: 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₆O₁₂ | [1] |
| Molecular Weight | 632.78 g/mol | [1] |
| Appearance | Not specified; likely a colorless to pale yellow oil or solid | |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, DMF). Expected to have some water solubility due to the PEG chain. | |
| Purity | Typically >95% as supplied by commercial vendors. | |
| Storage | Recommended to be stored at -20°C for long-term stability. |
Table 1: Physicochemical Properties of this compound
Role in PROTAC Development
This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. The PEG chain in this compound offers several advantages in this context:
-
Hydrophilicity: Improves the solubility of the often hydrophobic PROTAC molecule.
-
Flexibility and Length: The 10-unit PEG chain provides a significant and flexible spacer, which can be crucial for achieving a productive ternary complex formation.
-
Biocompatibility: PEG is a well-established biocompatible polymer.
General PROTAC Mechanism
The general mechanism of action for a PROTAC is a catalytic process within the cell.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available decaethylene glycol.
Caption: Representative synthetic workflow for this compound.
Step 1: Monobenzylation of Decaethylene Glycol
-
Materials: Decaethylene glycol, Sodium hydride (NaH), Benzyl bromide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve decaethylene glycol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.1 eq) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl-PEG10-OH.
-
Step 2: THP Protection of Benzyl-PEG10-OH
-
Materials: Benzyl-PEG10-OH, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve Benzyl-PEG10-OH (1.0 eq) in anhydrous DCM.
-
Add DHP (1.5 eq) to the solution.
-
Add a catalytic amount of PPTS (0.1 eq).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Deprotection and Functionalization for PROTAC Synthesis
To incorporate this compound into a PROTAC, the protecting groups need to be selectively removed to allow for conjugation with a POI ligand and an E3 ligase ligand.
-
THP Deprotection (to reveal the hydroxyl group): This is typically achieved under mild acidic conditions, for example, with acetic acid in a THF/water mixture, or with a catalytic amount of a stronger acid like p-toluenesulfonic acid in an alcohol solvent.
-
Benzyl Deprotection (to reveal the other hydroxyl group): This is commonly performed by catalytic hydrogenation (e.g., H₂, Pd/C).
The choice of which protecting group to remove first will depend on the overall synthetic strategy for the PROTAC.
Characterization and Analytical Data
The characterization of this compound would typically involve the following techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | - Peaks corresponding to the aromatic protons of the benzyl group (~7.3 ppm).- A singlet for the benzylic methylene protons (~4.5 ppm).- A complex multiplet for the PEG chain protons (~3.6 ppm).- Peaks corresponding to the THP group protons, including a characteristic signal for the anomeric proton (~4.6 ppm). |
| ¹³C NMR | - Resonances for the aromatic carbons of the benzyl group.- Resonances for the carbons of the PEG chain (~70 ppm).- Resonances for the carbons of the THP group. |
| Mass Spectrometry (e.g., ESI-MS) | - The molecular ion peak [M+Na]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
| HPLC | - A single major peak indicating the purity of the compound. |
Table 2: Expected Analytical Data for this compound
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery, particularly for the synthesis of PROTACs. Its well-defined structure, incorporating a hydrophilic and flexible PEG spacer with two distinct protecting groups, allows for its versatile integration into complex molecules. The methodologies described in this guide, while representative, provide a solid foundation for the synthesis and application of this and similar heterobifunctional linkers in the development of novel therapeutics based on targeted protein degradation.
References
The Pivotal Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[4][5]
This in-depth technical guide elucidates the multifaceted role of PEG linkers in targeted protein degradation. It provides a comprehensive overview of their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility. These characteristics are instrumental in addressing some of the major challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.
Enhancing Solubility and Physicochemical Properties
A significant advantage of incorporating PEG linkers into PROTACs is the enhancement of their aqueous solubility. The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is crucial for its administration and distribution in biological systems. By systematically varying the number of PEG units, researchers can fine-tune the physicochemical properties of the PROTAC to achieve an optimal balance between solubility and other key attributes.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes be a hurdle for passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane. However, excessive PEGylation can lead to a decrease in cellular uptake, necessitating an empirical optimization of the PEG chain length for each PROTAC system.
Facilitating Ternary Complex Formation
The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the PEG linker are critical in dictating the spatial orientation and proximity of the POI and the E3 ligase. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Data Presentation: The Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Influence of PEG Linker Length on Physicochemical Properties of a Generic PROTAC Series
| PROTAC Compound | PEG Units (n) | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PROTAC-PEG2 | 2 | 850.4 | 3.8 | 180.2 | 5 | 12 |
| PROTAC-PEG3 | 3 | 894.5 | 3.6 | 192.8 | 5 | 13 |
| PROTAC-PEG4 | 4 | 938.6 | 3.4 | 205.4 | 5 | 14 |
| PROTAC-PEG5 | 5 | 982.7 | 3.2 | 218.0 | 5 | 15 |
| PROTAC-PEG6 | 6 | 1026.8 | 3.0 | 230.6 | 5 | 16 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (10⁻⁶ cm/s) |
| Compound A | Alkyl C8 | 55 | >95 | 0.8 |
| Compound B | PEG2 | 25 | >95 | 1.2 |
| Compound C | PEG3 | 10 | >95 | 1.5 |
| Compound D | PEG4 | 12 | >95 | 1.3 |
| Compound E | PEG5 | 30 | 90 | 1.0 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.
Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | N/A |
| Alkyl/Ether | 12 | Sub-micromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from literature reports.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationships between PEG linker properties and PROTAC performance.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., carboxylic acid)
-
Amine-PEGn-Boc (bifunctional PEG linker with a Boc-protected amine)
-
E3 ligase ligand with an amine functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection agent (e.g., TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Step 1: Coupling of POI Ligand with Amine-PEGn-Boc
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield POI-PEGn-Boc.
-
-
Step 2: Boc Deprotection
-
Dissolve the POI-PEGn-Boc in DCM.
-
Add TFA (20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (POI-PEGn-NH₂) is often used in the next step without further purification.
-
-
Step 3: Coupling of POI-PEGn-NH₂ with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the POI-PEGn-NH₂ (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the level of the target protein to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol describes a fluorescence polarization assay to measure the binding affinity of a PROTAC to its target protein and E3 ligase, and to assess the formation of the ternary complex.
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., VCB)
-
Fluorescently labeled ligand for either the POI or the E3 ligase
-
PROTAC compound
-
Assay buffer
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Binary Binding Assays:
-
To determine the binding affinity of the PROTAC for the POI, titrate the PROTAC against a fixed concentration of the fluorescently labeled E3 ligase ligand and a saturating concentration of the E3 ligase.
-
To determine the binding affinity of the PROTAC for the E3 ligase, titrate the PROTAC against a fixed concentration of the fluorescently labeled POI ligand and a saturating concentration of the POI.
-
Dispense the fluorescent ligand and the protein into the wells of a 384-well plate.
-
Add increasing concentrations of the PROTAC.
-
Incubate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the change in millipolarization (mP) units against the PROTAC concentration and fit the data to determine the dissociation constant (Kd).
-
-
Ternary Complex Formation Assay:
-
To assess ternary complex formation, pre-incubate the PROTAC with one of the proteins (e.g., POI).
-
Titrate the second protein (e.g., E3 ligase) into the PROTAC-POI complex, in the presence of a fluorescently labeled ligand for the second protein.
-
Measure the fluorescence polarization as described above.
-
An increase in fluorescence polarization upon the addition of the second protein indicates the formation of a ternary complex. The cooperativity of ternary complex formation can be calculated from the binding affinities.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers in the rational design of next-generation protein degraders. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs and for developing novel therapeutics with improved efficacy, selectivity, and drug-like properties.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Mechanism of Action of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own machinery to eliminate them entirely.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein targets.
The linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties. Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design. PEG linkers offer a unique combination of hydrophilicity, biocompatibility, and tunable flexibility, which are essential for optimizing the performance of these complex molecules. This guide provides a detailed examination of the mechanism of action of PROTACs featuring PEG linkers, supported by quantitative data, experimental protocols, and process visualizations.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-E3 complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, while the PROTAC is released to repeat the cycle.
The crucial step in this process is the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, composition, and attachment points are paramount in dictating the geometry and stability of this complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and efficiency of the degradation process.
The Pivotal Role of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, a feature that imparts several advantageous properties crucial for PROTAC development. Approximately 54% of reported PROTACs utilize PEG linkers, highlighting their prevalence and utility in the field.
1. Enhanced Solubility and Physicochemical Properties: PROTACs are often large, complex molecules that fall outside of traditional "rule-of-five" guidelines, leading to challenges with aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby enhancing the solubility of the PROTAC molecule. This is critical for improving bioavailability and overall pharmacokinetic profiles.
2. Modulation of Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be beneficial. PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane. However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can decrease cellular uptake.
3. Optimization of Ternary Complex Geometry: The length and flexibility of the PEG linker are critical variables that determine the spatial orientation of the POI and E3 ligase within the ternary complex.
-
Too short: A linker that is too short may cause steric hindrance, preventing the stable formation of the ternary complex.
-
Too long: A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Systematic variation of PEG linker length is therefore a routine and essential step in PROTAC optimization to identify the ideal length for potent and efficient degradation.
Quantitative Analysis of PEG Linker Effects
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximal degradation (Dmax). The tables below summarize data from studies where PEG linker length was systematically varied, demonstrating its profound impact on degradation potency.
Table 1: Effect of Linker Length on TBK1 Degradation PROTACs targeting TANK-binding kinase 1 (TBK1) for degradation via the Von Hippel-Lindau (VHL) E3 ligase.
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | Inactive | N/A | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Table 2: Effect of Linker Length on BTK Degradation PROTACs targeting Bruton's Tyrosine Kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase.
| Linker Composition | Potency | Rationale | Reference |
| < 4 PEG units | Impaired | Steric repulsion hypothesized to impair ternary complex formation. | |
| ≥ 4 PEG units | Potent | Longer linkers enable productive ternary complex formation. |
Table 3: Effect of Linker Length on BRD4 Degradation PROTACs targeting BRD4 for degradation via the CRBN E3 ligase.
| Linker Composition | DC50 (µM) in H661 cells | Reference |
| 0 PEG units | < 0.5 | |
| 1-2 PEG units | > 5 | |
| 4-5 PEG units | < 0.5 |
These data underscore that the optimal linker length is not universal but is highly dependent on the specific POI and E3 ligase pair. A "trial-and-error" approach, guided by rational design, is often necessary to identify the most effective linker.
Experimental Methodologies
A robust suite of assays is required to design, validate, and optimize PROTACs. The following protocols detail key experiments for characterizing their mechanism of action.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This is the most common method to determine the degradation of a target protein (DC50 and Dmax) following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
1. Reagents and Materials:
-
Purified, labeled POI (e.g., with terbium as a donor fluorophore).
-
Purified, labeled E3 ligase (e.g., with fluorescein or another suitable acceptor).
-
PROTAC compound dilutions.
-
Assay buffer.
-
Low-volume 384-well microplates.
2. Assay Procedure:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Include controls such as POI + E3 ligase without PROTAC, and each protein alone with the PROTAC.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
3. Measurement:
-
Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore and measures emission from both the donor and the acceptor.
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the concentration at which half-maximal complex formation occurs (TC50) and to assess cooperativity.
Conclusion and Future Perspectives
PROTACs with PEG linkers have established themselves as a powerful tool in targeted protein degradation. The unique properties of PEG—enhancing solubility, modulating permeability, and providing tunable flexibility—are instrumental in addressing the significant challenges associated with developing these large, unconventional molecules. Quantitative studies consistently demonstrate that the length and composition of the PEG linker are critical parameters that must be empirically optimized for each new PROTAC system.
The "trial and error" approach to linker design is progressively being augmented by more rational, structure-guided strategies. Advances in structural biology, such as cryo-electron microscopy, and the development of sophisticated computational modeling techniques will further illuminate the complex dynamics of ternary complex formation. These insights will pave the way for the design of next-generation PROTACs with superior potency, enhanced selectivity, and more predictable, drug-like properties, ultimately accelerating their journey from the laboratory to the clinic.
References
A Technical Guide to Heterobifunctional Molecules in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Heterobifunctional Molecules
Heterobifunctional molecules represent a paradigm shift in pharmacology, moving from traditional occupancy-based inhibition to event-driven degradation. These molecules are engineered to simultaneously bind two distinct proteins, bringing them into close proximity to induce a specific biological outcome.[1] The most prominent and successful class of these molecules is the Proteolysis Targeting Chimera (PROTAC).[2][3]
PROTACs are designed to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike conventional small-molecule inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. This approach offers several advantages, including the ability to target proteins previously considered "undruggable," enhanced selectivity, and a catalytic mode of action that can lead to more profound and durable therapeutic effects at lower doses.
While PROTACs are the most advanced, the underlying concept of proximity induction is being explored for other applications, such as targeted phosphorylation (PhoRCs) and deubiquitination (DUBTACs), expanding the toolkit for modulating cellular processes.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by acting as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This mechanism can be broken down into a catalytic cycle:
-
Component Structure : A PROTAC molecule consists of three parts: a ligand that binds to the POI, a ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a flexible linker connecting the two.
-
Ternary Complex Formation : Once inside the cell, the PROTAC simultaneously binds to the POI and the E3 ligase, forming a key ternary complex (POI-PROTAC-E3 ligase). The stability of this complex is a critical determinant of degradation efficiency.
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged POI into small peptides.
-
Catalytic Release : After the POI is degraded, the PROTAC molecule is released and can bind to another target protein molecule, initiating a new cycle of degradation. This catalytic nature allows substoichiometric concentrations to achieve significant target knockdown.
Quantitative Assessment of PROTAC Efficacy
The effectiveness of a PROTAC is measured by its ability to induce the degradation of a target protein. The two primary metrics used are:
-
DC₅₀ (Degradation Concentration 50%) : The concentration of the PROTAC required to degrade 50% of the target protein in a given time.
-
Dₘₐₓ (Maximum Degradation) : The maximum percentage of protein degradation that can be achieved, which reflects the efficacy of the ternary complex formation and subsequent steps.
Below is a summary of efficacy data for well-characterized PROTAC molecules.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP (Prostate Cancer) | ~1 nM | >95% | |
| dBET1 | BRD4 | Cereblon (CRBN) | M-221 (Melanoma) | 4.3 nM | >98% | |
| MZ1 | BRD4 | VHL | HeLa (Cervical Cancer) | 10-30 nM | >90% | |
| ACBI1 | SMARCA2 | VHL | MV-4-11 (Leukemia) | ~9.3 nM | ~95% | |
| DT2216 | BCL-XL | VHL | MOLM-13 (Leukemia) | 2.5 nM | >95% |
Note: DC₅₀ and Dₘₐₓ values are approximate and can vary based on experimental conditions such as cell line and treatment duration.
Key Experimental Protocols for PROTAC Evaluation
Validating the activity and mechanism of a PROTAC requires a series of well-defined experiments.
Experimental Workflow Overview
The general workflow for characterizing a novel PROTAC involves synthesizing the compound, confirming its ability to degrade the target protein, and then verifying that the degradation occurs through the intended ubiquitin-proteasome pathway.
Protocol 1: Western Blotting for Target Protein Degradation
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC by measuring the level of a target protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal protein loading for the gel.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes to denature proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin) on the same or a separate blot.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC induces the ubiquitination of the target protein in a reconstituted system.
Objective: To detect the formation of polyubiquitin chains on the POI in the presence of the PROTAC.
Methodology:
-
Reagents:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (specific to the E3 ligase), E3 ligase, and the target POI.
-
Ubiquitin protein.
-
ATP solution (energy source).
-
Ubiquitination reaction buffer.
-
PROTAC compound and vehicle control.
-
-
Reaction Setup (Typical 30-50 µL reaction):
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3, and the POI substrate.
-
Add the PROTAC compound or vehicle control to the respective reaction tubes.
-
A negative control reaction omitting ATP should be included to confirm energy-dependent ubiquitination.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours to allow the enzymatic cascade to proceed.
-
-
Quenching and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described above.
-
Probe the membrane with an antibody against the POI or an antibody that specifically recognizes ubiquitin.
-
A successful reaction will show a high-molecular-weight smear or a ladder of bands above the unmodified POI band, indicating the addition of multiple ubiquitin molecules.
-
Conclusion and Future Directions
Heterobifunctional molecules, particularly PROTACs, have established a powerful new modality in drug discovery. By co-opting cellular machinery, they can achieve selective and catalytic degradation of disease-relevant proteins, opening up avenues to target previously intractable components of the proteome. While challenges related to bioavailability, cell permeability, and off-target effects remain, the field is rapidly advancing. Ongoing research is focused on discovering new E3 ligase ligands to expand targeting scope, optimizing linker designs for improved drug-like properties, and applying the proximity-induction concept to modulate an even wider array of post-translational modifications. The continued success of molecules like ARV-110 in clinical trials underscores the immense therapeutic potential of this transformative technology.
References
Benzyl-PEG10-THP: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of chemical biology and drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to selectively eliminate disease-causing proteins. At the heart of every PROTAC is a linker molecule that connects a target-protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is critical to the efficacy of the PROTAC. This technical guide focuses on Benzyl-PEG10-THP, a heterobifunctional linker increasingly utilized in the synthesis of PROTACs for its favorable physicochemical properties and synthetic versatility.
Physicochemical Properties of this compound
The structure of this compound incorporates a polyethylene glycol (PEG) chain of ten ethylene glycol units, flanked by a benzyl (Bn) protecting group on one end and a tetrahydropyranyl (THP) protecting group on the other. This composition imparts specific properties that are highly advantageous in PROTAC development.
| Property | Value | Significance in PROTAC Synthesis |
| Molecular Formula | C32H56O12 | Provides the exact elemental composition. |
| Molecular Weight | 632.78 g/mol | Important for reaction stoichiometry and characterization. |
| Appearance | Colorless to light yellow oil | Useful for visual identification during synthesis. |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) | Facilitates its use in a variety of reaction conditions. |
| PEG Chain Length | 10 ethylene glycol units | The length of the PEG linker is a critical parameter in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A PEG linker can increase the PROTAC's water solubility and cell permeability.[2] |
| Benzyl (Bn) Group | Terminal protecting group | Offers robust protection of a hydroxyl group during synthesis and can be selectively removed under specific conditions. |
| Tetrahydropyranyl (THP) Group | Terminal protecting group | Protects a hydroxyl group and can be removed under mild acidic conditions, allowing for orthogonal deprotection strategies. |
The Role of this compound in PROTAC Synthesis: A Representative Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process that leverages the linker's bifunctional nature and the orthogonal protecting groups. A representative workflow for the synthesis of a hypothetical BRD4-degrading PROTAC is outlined below. Bromodomain-containing protein 4 (BRD4) is a well-established target in cancer therapy, and numerous PROTACs have been developed to induce its degradation.[3][4][5]
Caption: Representative workflow for the synthesis of a PROTAC molecule using this compound.
Experimental Protocols
The following are representative, detailed experimental protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols are based on established synthetic methodologies for PROTACs and should be adapted and optimized for specific target and E3 ligase ligands.
Protocol 1: Selective Deprotection of the THP Group
This procedure removes the THP protecting group to reveal a free hydroxyl group for subsequent coupling.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid/THF/water (3:1:1 v/v/v).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Benzyl-PEG10-OH.
Protocol 2: Coupling with an E3 Ligase Ligand (e.g., a Pomalidomide derivative)
This protocol describes a typical amide bond formation to couple the linker to an amine-containing E3 ligase ligand.
Materials:
-
Benzyl-PEG10-OH
-
Pomalidomide derivative with a carboxylic acid handle
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography
Procedure:
-
Dissolve the pomalidomide derivative (1.0 eq), Benzyl-PEG10-OH (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Benzyl-PEG10-Pomalidomide conjugate.
Protocol 3: Deprotection of the Benzyl Group
This step removes the benzyl protecting group to yield a free hydroxyl for the final coupling step.
Materials:
-
Benzyl-PEG10-E3 Ligase Ligand conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Benzyl-PEG10-E3 Ligase Ligand conjugate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the substrate) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected HO-PEG10-E3 Ligase Ligand conjugate.
Protocol 4: Final Coupling with the Target Protein Ligand (e.g., a JQ1 derivative)
This final step involves the formation of the complete PROTAC molecule, often through an ether or amide linkage. The following describes an ether linkage formation.
Materials:
-
HO-PEG10-E3 Ligase Ligand conjugate
-
JQ1 derivative with a suitable leaving group (e.g., a bromoalkyl group)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
Procedure:
-
Dissolve the HO-PEG10-E3 Ligase Ligand conjugate (1.0 eq) and the JQ1 derivative (1.2 eq) in anhydrous DMF.
-
Add cesium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
The process begins with the PROTAC molecule simultaneously binding to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity results in the formation of a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated target protein is then recognized by the proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome degrades the target protein into small peptides, and the PROTAC molecule is released to repeat the cycle, acting in a catalytic manner.
Conclusion
This compound is a valuable and versatile tool in the field of chemical biology for the construction of PROTACs. Its well-defined PEG linker length, coupled with the presence of orthogonal benzyl and THP protecting groups, provides medicinal chemists with a high degree of control and flexibility in the synthesis of these complex molecules. The ability to systematically vary the linker length and attachment points is crucial for optimizing the degradation efficiency of PROTACs. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will be paramount in the development of novel therapeutics for a wide range of diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Deprotection of Benzyl-PEG10-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols due to its ease of installation and stability under a variety of reaction conditions. In the context of PROTACs and other drug delivery systems, linkers such as Benzyl-PEG10-THP are crucial building blocks. The selective and efficient deprotection of the THP group to reveal the terminal hydroxyl functionality is a critical step in the synthesis of these complex molecules. This document provides detailed application notes and protocols for the acidic deprotection of this compound to yield Benzyl-PEG10-OH.
The benzyl ether serves as a stable protecting group for the other terminus of the PEG chain and is generally stable under the mildly acidic conditions required for THP removal.[1] This protocol outlines various acidic catalysis methods, reaction monitoring, and purification of the final product.
Chemical Transformation
The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the acetal linkage, yielding the desired Benzyl-PEG10-OH and 5-hydroxypentanal as a byproduct.
Caption: Acid-catalyzed deprotection of this compound.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various acidic conditions for the deprotection of THP ethers. While specific data for this compound is limited, the presented data is representative of deprotection reactions on similar substrates and provides a basis for method selection and optimization.
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temperature | 1 - 4 | 90 - 98 | A common and effective method.[2] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 2 - 6 | 85 - 95 | A milder alternative to p-TsOH, suitable for acid-sensitive substrates.[3] |
| Acetic Acid | THF/H₂O (3:1) | 40 - 50 | 4 - 12 | 80 - 90 | Mild conditions, but may require longer reaction times.[3] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂/H₂O | Room Temperature | 0.5 - 2 | 90 - 95 | A strong acid, providing rapid deprotection. The concentration needs to be carefully controlled to avoid side reactions.[3] |
Experimental Protocols
General Materials and Equipment
-
This compound
-
Selected acid catalyst (p-TsOH, PPTS, Acetic Acid, or TFA)
-
Anhydrous solvents (Methanol, Ethanol, Dichloromethane, THF)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber and visualization reagents (e.g., potassium permanganate stain)
-
Glassware for reactions (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradients)
-
Analytical instruments: LC-MS and NMR
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a robust and generally high-yielding method for THP deprotection.
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (0.1 - 0.2 M solution).
-
Add p-toluenesulfonic acid monohydrate (0.1 - 0.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction by adding saturated sodium bicarbonate solution until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This method is milder than using p-TsOH and is recommended for substrates with higher acid sensitivity.
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (0.1 - 0.2 M solution).
-
Add pyridinium p-toluenesulfonate (0.2 - 0.3 equivalents) to the solution.
-
Heat the reaction mixture to 55 °C and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Analytical Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 to 90:10 v/v) or ethyl acetate and hexanes (e.g., 1:1 to 2:1 v/v) can be used. The polarity should be adjusted to achieve good separation between the starting material (this compound) and the product (Benzyl-PEG10-OH). The product, being more polar, will have a lower Rf value.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful tool for monitoring the reaction and confirming the molecular weight of the product. The disappearance of the mass corresponding to this compound and the appearance of the mass for Benzyl-PEG10-OH confirms the conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the final product. Key signals to observe in the ¹H NMR of Benzyl-PEG10-OH include:
-
The disappearance of the characteristic signals for the THP group protons.
-
The appearance of a hydroxyl proton signal (which may be broad and its chemical shift can vary).
-
The presence of the benzyl group protons and the characteristic repeating ethylene glycol protons of the PEG chain.
Purification
Purification of the crude Benzyl-PEG10-OH is typically achieved by silica gel column chromatography.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient elution system is often effective. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The more polar product, Benzyl-PEG10-OH, will elute after the less polar starting material and non-polar byproducts.
-
Fraction Collection and Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product.
-
Product Isolation: Pure fractions are combined and the solvent is removed under reduced pressure to yield the final product, which is typically a colorless to pale yellow oil or waxy solid.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for THP deprotection.
References
Application Notes: Synthesis of a Pomalidomide-Based PROTAC via Click Chemistry for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This application note provides a detailed protocol for the synthesis of a PROTAC utilizing a Benzyl-PEG10-THP linker, the E3 ligase ligand pomalidomide, and a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a pomalidomide-based PROTAC targeting Bruton's tyrosine kinase (BTK) using a PEG linker and click chemistry.
| Step | Reactants | Product | Coupling Method | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| 1. THP Deprotection | This compound | Benzyl-PEG10-OH | Acidic Hydrolysis | Methanol/H₂O | 2 - 4 | >95 | |
| 2. Tosylation | Benzyl-PEG10-OH, p-Toluenesulfonyl chloride | Benzyl-PEG10-OTs | Base-catalyzed | Dichloromethane | 4 - 6 | ~90 | |
| 3. Azide Formation | Benzyl-PEG10-OTs, Sodium Azide | Benzyl-PEG10-N₃ | Nucleophilic Substitution | DMF | 12 - 16 | >90 | |
| 4. Benzyl Deprotection | Benzyl-PEG10-N₃ | HO-PEG10-N₃ | Hydrogenolysis | Methanol/Ethyl Acetate | 2 - 4 | >95 | |
| 5. Coupling to Pomalidomide | 4-Fluorothalidomide, HO-PEG10-N₃ | Pomalidomide-PEG10-N₃ | SNAr | DMSO | 12 - 24 | 60 - 80 | |
| 6. PROTAC Synthesis (Click Chemistry) | Pomalidomide-PEG10-N₃, Alkyne-functionalized BTK ligand (e.g., derivative of Ibrutinib) | Pomalidomide-PEG10-Triazole-BTK Ligand (PROTAC) | CuAAC | t-BuOH/H₂O | 4 - 12 | 55 - 90 |
Experimental Protocols
Materials and Methods
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
4-Fluorothalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Alkyne-functionalized BTK ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography, preparative HPLC)
-
Analytical instruments (NMR, LC-MS)
Protocol 1: Synthesis of Pomalidomide-PEG10-Azide
1.1 THP Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG10-OH.
1.2 Tosylation of Benzyl-PEG10-OH
-
Dissolve Benzyl-PEG10-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG10-OTs.
1.3 Azide Formation
-
Dissolve Benzyl-PEG10-OTs (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) and heat the reaction to 60-80 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG10-N₃.
1.4 Benzyl Deprotection
-
Dissolve Benzyl-PEG10-N₃ in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain HO-PEG10-N₃.
1.5 Coupling of HO-PEG10-N₃ to 4-Fluorothalidomide
-
Dissolve 4-fluorothalidomide (1.0 eq), HO-PEG10-N₃ (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMSO.
-
Heat the reaction mixture to 90 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield Pomalidomide-PEG10-N₃.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the alkyne-functionalized BTK ligand (1.0 eq) and Pomalidomide-PEG10-N₃ (1.05 eq) in a solvent mixture of t-BuOH and water (e.g., 1:1 v/v).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Experimental workflow for the synthesis of a pomalidomide-based PROTAC.
References
Application Notes: Strategies for Conjugating Benzyl-PEG10-THP to a Warhead
Introduction
The Benzyl-PEG10-THP linker is a heterobifunctional, PEG-based spacer commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. It features two protected hydroxyl groups: a benzyl (Bn) ether on one terminus and a tetrahydropyranyl (THP) ether on the other. This dual-protection scheme allows for the selective deprotection and functionalization of one terminus, enabling the sequential attachment of two different molecules, typically a warhead (targeting a protein of interest) and an E3 ligase ligand.
This document provides detailed protocols for the selective deprotection of the THP group, activation of the resulting alcohol, and subsequent conjugation to a warhead bearing a nucleophilic functional group (e.g., a primary amine).
Chemical Strategy Overview
The primary strategy for attaching the this compound linker to a warhead involves a multi-step process:
-
Selective Deprotection: The THP group is labile under mild acidic conditions, allowing for its selective removal while the benzyl group remains intact. This unmasks a primary alcohol, which serves as the reactive handle for the next step.[1][2]
-
Activation of the Hydroxyl Group: Primary alcohols are poor leaving groups. Therefore, the newly exposed hydroxyl group must be activated to facilitate nucleophilic substitution. A common and highly effective method is the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). These are excellent leaving groups.[3][4][5]
-
Nucleophilic Substitution: The activated linker (e.g., Benzyl-PEG10-OTs) is then reacted with a nucleophilic functional group on the warhead molecule. For instance, a warhead containing a primary amine, thiol, or phenol can displace the tosylate group via an SN2 reaction to form a stable covalent bond.
Alternative Conjugation Strategies
While the activation-substitution method is robust, other strategies can be employed depending on the warhead's functional groups and stability:
-
Oxidation and Amide Coupling: The deprotected alcohol can be oxidized to a carboxylic acid. This acid can then be coupled to a warhead containing a primary or secondary amine using standard peptide coupling reagents like EDC/NHS or HATU to form a stable amide bond.
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functionalities with an inversion of configuration. It can be used to introduce an azide for subsequent "click chemistry" or to directly couple the linker to phenolic or acidic N-H groups on the warhead.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the most common conjugation pathway: THP deprotection, tosylation, and coupling to an amine-functionalized warhead.
Workflow Diagram
Caption: Reaction workflow for attaching this compound to an amine-warhead.
Protocol 1: Selective Deprotection of the THP Group
This protocol describes the removal of the acid-labile THP group to yield the free primary alcohol.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous ethanol (approx. 0.1 M concentration).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Benzyl-PEG10-OH.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Tosylation of Benzyl-PEG10-OH
This protocol activates the terminal hydroxyl group by converting it to a p-toluenesulfonate (tosylate) ester.
Materials:
-
Benzyl-PEG10-OH (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve Benzyl-PEG10-OH (1.0 eq.) in anhydrous DCM (approx. 0.2 M) in a flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 - 2.0 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 - 1.5 eq.).
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Benzyl-PEG10-OTs is often used in the next step without further purification. If needed, purification can be achieved via flash column chromatography.
Protocol 3: Conjugation of Benzyl-PEG10-OTs with an Amine-Warhead
This protocol describes the nucleophilic substitution of the tosylate group with a primary amine on the warhead molecule.
Materials:
-
Benzyl-PEG10-OTs (from Protocol 2)
-
Amine-containing warhead (Warhead-NH₂)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the amine-containing warhead (1.0 - 1.2 eq.) and Benzyl-PEG10-OTs (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq.) to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the formation of the product by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or DCM and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final conjugate (Benzyl-PEG10-NH-Warhead) using an appropriate method, such as preparative HPLC or flash column chromatography.
Data Presentation: Summary of Reaction Conditions
| Step | Reaction | Reagents & Solvents | Temperature | Time (h) | Typical Yield (%) |
| 1 | THP Deprotection | This compound (1 eq.), PPTS (0.2 eq.), Ethanol | Room Temp. | 4 - 12 | >90% |
| 2 | Tosylation | Benzyl-PEG10-OH (1 eq.), TsCl (1.2-1.5 eq.), Et₃N (1.5-2.0 eq.), DCM | 0°C to RT | 4 - 16 | 85-95% |
| 3 | Conjugation | Benzyl-PEG10-OTs (1 eq.), Warhead-NH₂ (1.0-1.2 eq.), DIPEA (2-3 eq.), DMF | 50-60°C | 12 - 24 | 50-80% |
References
Application Notes and Protocols for Benzyl-PEG10-THP in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] This approach utilizes bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] PROTACs consist of two ligands connected by a linker; one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Benzyl-PEG10-THP is a flexible, polyethylene glycol (PEG)-based linker component used in the synthesis of PROTACs. Its PEG structure can enhance the solubility and cell permeability of the resulting PROTAC molecule. This document provides detailed application notes and protocols for the use of a hypothetical PROTAC, termed PROTAC-BPT-TargetX , which incorporates the this compound linker, in cell-based degradation assays. These guidelines are designed to assist researchers in the characterization and optimization of their own PROTAC molecules.
Mechanism of Action
The fundamental mechanism of action for a PROTAC, such as PROTAC-BPT-TargetX, involves several key steps within the cell.
-
Cellular Entry: The PROTAC must first cross the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the protein of interest (TargetX) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to TargetX, facilitating the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The polyubiquitinated TargetX is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can go on to engage another TargetX and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
Experimental Protocols
A critical aspect of developing effective PROTACs is the accurate quantification of target protein degradation in a cellular context. Below are detailed protocols for common cell-based assays to evaluate the efficacy of PROTAC-BPT-TargetX.
Protocol 1: Western Blotting for TargetX Degradation
Western blotting is a semi-quantitative method to assess the reduction in the levels of a target protein.
Materials:
-
Cell line expressing TargetX (e.g., HeLa, HEK293)
-
PROTAC-BPT-TargetX stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TargetX
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-BPT-TargetX in complete culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for TargetX and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Acquire the image using a suitable imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the TargetX band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Protocol 2: In-Cell Western™ Assay for Higher Throughput Analysis
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in a microplate format, offering higher throughput than traditional Western blotting.
Materials:
-
Adherent cell line expressing TargetX
-
96-well microplates
-
PROTAC-BPT-TargetX stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibody against TargetX
-
Cell normalization stain (e.g., CellTag™ 700 Stain)
-
IRDye®-conjugated secondary antibody
-
Fluorescence imaging system (e.g., LI-COR® Odyssey)
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of PROTAC-BPT-TargetX as described in the Western blot protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature. Wash again and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking and Staining: Block the cells for 1.5 hours at room temperature. Incubate with the primary antibody against TargetX overnight at 4°C.
-
Secondary Antibody and Normalization Stain: Wash the plate and incubate with the IRDye®-conjugated secondary antibody and the cell normalization stain for 1 hour at room temperature, protected from light.
-
Imaging: Wash the plate and allow it to dry completely. Scan the plate using a fluorescence imaging system.
-
Data Analysis: Determine the integrated intensity of the target signal and the normalization signal for each well. Normalize the target signal to the normalization signal. Calculate the percentage of remaining protein relative to the vehicle control.
Protocol 3: Luminescence-Based HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to measure protein abundance by tagging the protein of interest with a small 11-amino-acid peptide (HiBiT). When the Nano-Glo® HiBiT Lytic Detection System is added, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.
Materials:
-
Cell line with TargetX endogenously tagged with HiBiT
-
White, opaque 96-well or 384-well assay plates
-
PROTAC-BPT-TargetX stock solution
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed the HiBiT-TargetX cells into a white, opaque multi-well plate. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-BPT-TargetX in culture medium. Add the PROTAC solutions to the cells and incubate for the desired length of time (e.g., a time-course experiment with measurements at 0, 1, 2, 4, 8, 16, and 24 hours).
-
Lysis and Luminescence Measurement: Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of medium in each well. Place the plate on an orbital shaker for 10 minutes at room temperature to lyse the cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point. Plot the percent remaining protein versus time for each concentration to determine kinetic parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Data Presentation
Quantitative data from degradation assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Response of PROTAC-BPT-TargetX on TargetX Degradation at 24 hours
| PROTAC-BPT-TargetX (nM) | % TargetX Remaining (Mean ± SD, n=3) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 52.1 ± 3.5 |
| 50 | 21.7 ± 2.8 |
| 100 | 10.4 ± 1.9 |
| 500 | 8.9 ± 1.5 |
| 1000 | 9.2 ± 2.1 |
From this data, a DC₅₀ value can be calculated.
Table 2: Time-Course of TargetX Degradation with 100 nM PROTAC-BPT-TargetX
| Time (hours) | % TargetX Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 6.1 |
| 2 | 78.4 ± 5.3 |
| 4 | 45.9 ± 4.7 |
| 8 | 18.2 ± 3.9 |
| 16 | 9.5 ± 2.4 |
| 24 | 10.4 ± 1.9 |
Mandatory Visualizations
Diagrams illustrating the signaling pathway and experimental workflow are provided below using Graphviz (DOT language).
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Benzyl-PEG10-THP in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest, including those previously considered "undruggable." A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties.
Benzyl-PEG10-THP is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. It features a 10-unit polyethylene glycol (PEG) chain, which enhances solubility and cell permeability. The benzyl group provides a stable anchor for conjugation to a protein of interest (POI) ligand, while the tetrahydropyran (THP) group serves as a protecting group for a hydroxyl functionality, which can be deprotected to allow for conjugation to an E3 ligase ligand. This application note provides an overview of the potential applications of this compound in oncology research, with a focus on the development of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-validated cancer target.
Mechanism of Action
A PROTAC synthesized using the this compound linker operates by inducing the degradation of its target protein. The process begins with the PROTAC simultaneously binding to both the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Application Notes and Protocols for PROTAC Synthesis with Benzyl-PEG10-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins associated with disease.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and optimize the spatial orientation of the two ligands.[1] This application note provides a detailed experimental workflow for the synthesis of a PROTAC utilizing a Benzyl-PEG10-THP linker. This linker features a 10-unit PEG chain for improved solubility and pharmacokinetic properties, a benzyl group at one terminus, and a tetrahydropyran (THP) protected alcohol at the other, allowing for a modular and controlled synthetic approach.
Experimental Workflow Overview
The synthesis of a PROTAC using the this compound linker follows a modular strategy, which involves the sequential coupling of the linker with the E3 ligase ligand and the POI ligand. The general workflow involves three main stages:
-
Functionalization of the this compound linker: The terminal benzyl group is first converted to a reactive functional group, such as a carboxylic acid, for subsequent coupling.
-
Coupling with the E3 Ligase Ligand: The functionalized linker is then coupled to the E3 ligase ligand, for example, through an amide bond formation.
-
Deprotection and Coupling with the POI Ligand: The THP protecting group is removed to reveal a hydroxyl group, which is then activated and coupled to the POI ligand to yield the final PROTAC molecule.
Caption: Experimental workflow for PROTAC synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Functionalization of this compound Linker
This protocol describes the oxidation of the terminal benzyl group of the linker to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and pyridine.
-
Add a solution of KMnO4 (3.0 eq) in water dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding solid sodium bisulfite until the purple color disappears.
-
Acidify the mixture with 1M HCl to pH ~2.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield HOOC-PEG10-THP.
Protocol 2: Coupling of Functionalized Linker with E3 Ligase Ligand
This protocol details the amide bond formation between the carboxylated linker and an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
Materials:
-
HOOC-PEG10-THP
-
Amine-containing E3 Ligase Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
Dissolve HOOC-PEG10-THP (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3L-Linker(PEG10)-THP conjugate.
Protocol 3: THP Deprotection and Final Coupling to POI Ligand
This protocol describes the removal of the THP protecting group and the subsequent coupling to the POI ligand.
Step 3a: THP Deprotection
Materials:
-
E3L-Linker(PEG10)-THP
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the E3L-Linker(PEG10)-THP conjugate in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with saturated NaHCO3 solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate to yield E3L-Linker(PEG10)-OH.
Step 3b: Final Coupling to POI Ligand
This step involves the activation of the terminal hydroxyl group of the linker and subsequent coupling to a POI ligand containing a suitable functional group (e.g., a carboxylic acid).
Materials:
-
E3L-Linker(PEG10)-OH
-
Carboxylic acid-containing POI Ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the E3L-Linker(PEG10)-OH (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Data Presentation
The following tables provide representative data for the synthesis and characterization of a hypothetical PROTAC synthesized using the described workflow. Actual results may vary depending on the specific ligands used.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Oxidation | KMnO4 | Water/Pyridine | 12 | RT | 85 | >95 |
| 2 | Amide Coupling | HATU, DIPEA | DMF | 12 | RT | 70 | >95 |
| 3a | THP Deprotection | Acetic Acid | THF/Water | 3 | RT | 90 | >98 |
| 3b | Final Coupling | HATU, DIPEA | DMF | 12 | RT | 65 | >99 |
Table 2: Characterization of Final PROTAC
| Analysis | Method | Result |
| Identity | LC-MS | Expected Mass Found |
| Purity | HPLC | >99% |
| Structure | 1H NMR, 13C NMR | Consistent with Proposed Structure |
PROTAC-Targeted Signaling Pathway Example: The ERK Pathway
PROTACs are often designed to target kinases involved in cancer signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of the ERK pathway is a hallmark of many cancers. A PROTAC could be designed to target a component of this pathway, such as Raf or MEK, for degradation.
Caption: Simplified diagram of the ERK signaling pathway.
References
Application Notes and Protocols for the Purification of PROTACs Containing Benzyl-PEG10-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
This document provides detailed application notes and protocols for the purification of PROTACs that incorporate a Benzyl-PEG10-THP linker. This linker possesses a unique combination of hydrophobicity from the benzyl and tetrahydropyran (THP) groups, and hydrophilicity from the polyethylene glycol (PEG) chain. This amphipathic nature, coupled with the inherent complexity of PROTAC molecules, presents specific challenges for purification.[3] Common impurities in PROTAC synthesis include unreacted starting materials, homo- and hetero-bifunctional dimers, and diastereomers, necessitating robust purification strategies to achieve the high purity required for biological evaluation.
The protocols outlined below focus on Reverse-Phase Flash Chromatography for initial purification and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for final polishing, two widely adopted techniques in the purification of complex small molecules like PROTACs.[4]
Purification Strategies and Methodologies
The purification of PROTACs containing a this compound linker typically involves a multi-step chromatographic process to effectively remove impurities. The general workflow involves an initial, rapid purification by flash chromatography, followed by a high-resolution polishing step using preparative HPLC.
Key Purification Techniques:
-
Reverse-Phase Flash Chromatography: An ideal first-pass purification technique for removing bulk impurities. It is a preparative liquid chromatography method that utilizes a non-polar stationary phase and a polar mobile phase.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used for the final purification step to achieve high purity (>95%). RP-HPLC offers excellent separation of closely related impurities from the target PROTAC.
-
Supercritical Fluid Chromatography (SFC): An alternative technique that can offer orthogonal selectivity to RP-HPLC, particularly for complex mixtures. SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent, providing a "greener" and faster purification method.
Experimental Protocols
Protocol 1: Initial Purification using Reverse-Phase Flash Chromatography
This protocol is designed for the initial cleanup of the crude reaction mixture to remove major impurities.
Equipment and Materials:
-
Automated flash chromatography system
-
Pre-packed C18 flash column
-
Solvents: Acetonitrile (ACN), Water (H₂O), 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA)
-
Sample dissolution solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Fraction collector
-
Evaporator (e.g., rotary evaporator or centrifugal evaporator)
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF. Ensure complete dissolution.
-
Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase conditions (e.g., 95% H₂O / 5% ACN with 0.1% FA) for at least 5 column volumes.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution Gradient: Elute the PROTAC using a linear gradient of increasing organic solvent (ACN). A typical gradient might be from 5% to 95% ACN over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The PROTAC of interest is expected to elute at a moderate ACN concentration due to the mixed polarity of the this compound linker.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to identify those containing the desired product. Pool the pure fractions.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure.
Protocol 2: Final Purification using Preparative RP-HPLC
This protocol is for the final polishing of the PROTAC to achieve high purity suitable for biological assays.
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample dissolution solvent: DMSO or a mixture of ACN/H₂O
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography step in a suitable solvent. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A / 20% Mobile Phase B) until a stable baseline is achieved.
-
Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical scale HPLC system to determine the optimal gradient.
-
Injection and Elution: Inject the sample onto the column and elute using a shallow linear gradient. For a PROTAC with a this compound linker, a gradient of 20% to 70% Acetonitrile over 30-40 minutes is a good starting point.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical LC-MS.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a solid.
Data Presentation
Table 1: Summary of Purification Parameters
| Parameter | Reverse-Phase Flash Chromatography | Preparative RP-HPLC |
| Stationary Phase | C18 Silica Gel | C18 |
| Mobile Phase A | Water + 0.1% FA or TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% FA or TFA | Acetonitrile + 0.1% TFA |
| Typical Gradient | 5% to 95% B over 20-30 CV | 20% to 70% B over 30-40 min |
| Flow Rate | 20-50 mL/min (for a 40g column) | 15-25 mL/min (for a 19mm ID column) |
| Detection | UV (typically 254 nm and 280 nm) | UV (typically 254 nm and 280 nm) |
| Purity Achieved | 70-90% | >95% |
| Recovery | >80% | >70% |
Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental Workflow for PROTAC Purification.
References
Measuring Ternary Complex Formation with Benzyl-PEG10-THP PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process, leading to the ubiquitination and subsequent degradation of the target protein.
The linker component of a PROTAC, such as the Benzyl-PEG10-THP linker, plays a crucial role in optimizing the geometry and stability of this ternary complex, thereby influencing the efficiency and selectivity of protein degradation. This document provides detailed application notes and protocols for measuring the formation of ternary complexes involving PROTACs synthesized with a this compound linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the polyethylene glycol (PEG) linker length in their Proteolysis-Targeting Chimeras (PROTACs) to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: How does PEG linker length generally impact PROTAC efficacy?
A1: The length of the PEG linker is a critical determinant of PROTAC efficacy as it dictates the distance and orientation between the E3 ligase and the target protein. This, in turn, influences the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase), which is essential for target ubiquitination and subsequent degradation. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient target degradation. Conversely, a suboptimal linker length can result in steric hindrance, weak ternary complex formation, or the adoption of non-productive conformations, all of which diminish PROTAC activity.
Q2: What are the typical starting PEG linker lengths for a new target?
A2: A common starting point for a new target is to synthesize a small library of PROTACs with varying PEG linker lengths. A typical range to explore would include linkers with 2 to 8 PEG units (n=2 to n=8). This allows for a systematic evaluation of the impact of linker length on degradation efficiency.
Q3: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I'm not seeing any degradation. What could be the issue?
A3: This is a classic issue often attributed to a suboptimal linker. The inability to form a productive ternary complex is a likely cause, even with strong binary affinities. The linker may be too short, causing steric clashes between the target protein and the E3 ligase, or it may be too long and overly flexible, preventing a stable ternary complex from forming. It is also possible that the linker's exit vector from the ligands is not optimal.
Q4: How can I experimentally determine the optimal linker length?
A4: A systematic approach is recommended. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8). Then, evaluate their efficacy using in-cell degradation assays, such as Western blotting or targeted proteomics, to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each construct. The PROTAC exhibiting the lowest DC50 and highest Dmax is considered to have the most optimal linker length within the tested series.
Troubleshooting Guide
Problem 1: Low Degradation Potency (High DC50)
-
Possible Cause: The linker is not at the optimal length to support stable and productive ternary complex formation.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: If not already done, synthesize a series of PROTACs with a range of PEG linker lengths (e.g., n=2, 3, 4, 5, 6, 8).
-
Assess Ternary Complex Formation: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation. A cooperativity factor (alpha) greater than 1 indicates positive cooperativity and a more stable complex.
-
Cellular Degradation Assays: Perform dose-response experiments in a relevant cell line to determine the DC50 and Dmax for each linker length.
-
Problem 2: The "Hook Effect" is Observed
-
Possible Cause: At high concentrations, the PROTAC forms binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that predominate over the desired ternary complex, leading to reduced degradation. This is often exacerbated by a suboptimal linker that does not sufficiently favor ternary complex formation.
-
Troubleshooting Steps:
-
Re-evaluate Linker Length: The hook effect can sometimes be mitigated by optimizing the linker length to improve ternary complex stability and cooperativity.
-
Adjust PROTAC Concentration: Perform experiments at lower concentrations to see if degradation efficiency improves.
-
Modify Ligand Affinities: In some cases, modulating the affinity of the warhead or the E3 ligase binder can help to reduce the hook effect.
-
Problem 3: No Degradation Observed Despite Varying Linker Lengths
-
Possible Cause: The attachment points of the linker on the target and E3 ligase ligands may be suboptimal, leading to unproductive ternary complex geometries regardless of linker length.
-
Troubleshooting Steps:
-
Re-design Linker Attachment: Explore alternative attachment points on the warhead and/or the E3 ligase binder. Computational modeling can be a valuable tool to predict more favorable exit vectors.
-
Confirm Binary Binding in Cells: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that both ligands are engaging their respective targets within the cellular environment.
-
Data Presentation
Table 1: Example Degradation Data for a Series of PEG-Linked PROTACs
| PROTAC Construct | PEG Linker (n units) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | 2 | 550 | 45 | 0.8 |
| PROTAC-2 | 4 | 120 | 85 | 1.5 |
| PROTAC-3 | 6 | 25 | 95 | 5.2 |
| PROTAC-4 | 8 | 90 | 88 | 2.1 |
| PROTAC-5 | 12 | 300 | 60 | 1.2 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a PEG-Linked PROTAC
This is a generalized protocol and will require optimization for specific ligands.
-
Functionalize Ligands: Introduce a reactive functional group (e.g., an amine or carboxylic acid) onto the warhead and the E3 ligase binder at a position suitable for linker attachment.
-
PEG Linker Preparation: Obtain or synthesize a PEG linker with complementary reactive groups (e.g., a carboxylic acid and an NHS ester for coupling with an amine).
-
First Coupling Reaction: React one end of the PEG linker with the functionalized warhead in a suitable solvent (e.g., DMF) with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Purification: Purify the warhead-linker intermediate using flash chromatography or HPLC.
-
Second Coupling Reaction: React the other end of the purified warhead-linker with the functionalized E3 ligase binder under similar coupling conditions.
-
Final Purification: Purify the final PROTAC conjugate using preparative HPLC and confirm its identity and purity by LC-MS and NMR.
Protocol 2: Western Blot for PROTAC-Mediated Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control.
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: A logical guide for troubleshooting common PROTAC issues.
Technical Support Center: Enhancing PROTAC® Solubility with Benzyl-PEG10-THP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of the Benzyl-PEG10-THP linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized with a this compound linker, exhibits poor aqueous solubility. Isn't the PEG linker intended to improve solubility?
A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to increase hydrophilicity and enhance aqueous solubility. A PEG10 linker provides a significant hydrophilic component to the molecule. However, the overall solubility of a PROTAC is a complex property influenced by the combined physicochemical characteristics of the warhead (targeting the protein of interest), the E3 ligase ligand, and the linker itself. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, even with the inclusion of a PEG chain. If the warhead and the E3 ligase ligand are highly hydrophobic, the PEG10 linker may not be sufficient to counteract their poor solubility characteristics.
Q2: What is the initial step to troubleshoot the low solubility of my PEGylated PROTAC?
A2: The first and most critical step is to accurately quantify the solubility of your PROTAC in buffers relevant to your experiments (e.g., PBS, cell culture media). This establishes a baseline against which you can measure the effectiveness of any improvement strategies. Following this, optimizing the buffer conditions is a sensible next step. Minor adjustments to pH or ionic strength can sometimes lead to significant improvements in solubility, particularly if your PROTAC possesses ionizable functional groups. For instance, PROTACs with basic nitrogen atoms may show improved solubility at a lower pH.
Q3: What formulation strategies can I employ to significantly enhance the solubility of my PROTAC for in vitro and in vivo studies?
A3: Several formulation technologies are effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC within a polymer matrix prevents its crystallization and can maintain a supersaturated state in solution, thereby increasing its apparent solubility.
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1] This formulation can improve the solubility and oral bioavailability of lipophilic drugs.[2][3]
-
Co-solvents: For in vitro assays, the addition of a small percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent such as DMSO, ethanol, PEG 400, or propylene glycol to the final buffer can improve solubility.
Q4: Can the this compound linker be cleaved in vivo, and what are the implications?
A4: The this compound linker is generally designed to be stable in vivo. The tetrahydropyran (THP) group is a common protecting group for alcohols and is generally stable to a wide range of conditions. The ether linkages in the PEG chain and the benzyl group are also metabolically stable. However, the overall stability of a PROTAC is sequence-dependent, and metabolic liabilities can be introduced by the warhead or the E3 ligase ligand. It is always advisable to perform metabolic stability assays to confirm the integrity of your specific PROTAC molecule.
Troubleshooting Guide: PROTAC Precipitation and Aggregation
| Issue | Potential Cause | Recommended Action |
| PROTAC precipitates immediately upon dilution into aqueous buffer. | The PROTAC has very low intrinsic aqueous solubility. The final concentration exceeds its solubility limit. | 1. Decrease Final Concentration: Determine the kinetic solubility of your PROTAC and work below this concentration. 2. Use a Co-solvent: Add a small percentage (1-5%) of a compatible co-solvent (e.g., DMSO, ethanol) to your final buffer.[4] 3. Optimize Buffer Conditions: Systematically vary the pH and ionic strength of your buffer to identify conditions that favor solubility. |
| PROTAC solution becomes cloudy over time during an experiment. | The PROTAC is aggregating or precipitating out of solution. This could be due to instability in the buffer or interactions with other components of the assay. | 1. Assess Stability: Use HPLC to monitor the concentration of your PROTAC in the assay buffer over the time course of your experiment to check for degradation or precipitation. 2. Include Additives: Consider adding non-ionic surfactants (e.g., Tween-20 at 0.01-0.1%) or bovine serum albumin (BSA) to your buffer to prevent non-specific binding and aggregation. |
| Inconsistent results in cell-based assays. | Poor solubility or precipitation of the PROTAC in the cell culture media. The compound may not be reaching the cells at the intended concentration. | 1. Confirm Dissolution: Ensure your PROTAC is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting it into the cell culture media. Prepare fresh dilutions for each experiment.[5] 2. Visual Inspection: Visually inspect the wells of your cell culture plates for any signs of compound precipitation. 3. Formulation Approach: For in vivo studies or challenging in vitro models, consider formulating the PROTAC as an amorphous solid dispersion or in a lipid-based delivery system. |
| Difficulty in achieving high stock concentrations in DMSO. | The PROTAC may have limited solubility even in organic solvents. | 1. Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution. 2. Sonication: Use a sonicator bath to break up any solid aggregates and facilitate dissolution. 3. Alternative Solvents: Test other organic solvents like DMF or NMP for their ability to dissolve your PROTAC at higher concentrations. |
Quantitative Data Summary
The inclusion of a this compound linker is expected to enhance the aqueous solubility of a PROTAC compared to a similar molecule with a purely aliphatic linker. The following table provides a representative example of the kind of solubility improvement that can be expected, though the actual values will be highly dependent on the specific warhead and E3 ligase ligand.
| Linker Type | PROTAC Solubility (µg/mL) | Fold Improvement |
| Alkyl C10 | 5 | - |
| This compound | 75 | 15x |
Note: This data is illustrative and intended to demonstrate the general trend of increased solubility with the incorporation of a PEG linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general two-step synthesis for coupling a carboxylic acid-containing warhead and an amine-containing E3 ligase ligand to the this compound linker.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Dissolve this compound-OH (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG10-Benzyl-THP intermediate.
Step 2: Deprotection and Coupling of Warhead
-
Dissolve the E3 ligase ligand-PEG10-Benzyl-THP intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-2 hours to remove the THP protecting group.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the resulting alcohol intermediate and the carboxylic acid-containing warhead (1.2 eq) in anhydrous DMF.
-
Add (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of a PROTAC
This protocol describes the preparation of an ASD using the solvent evaporation method, which is suitable for small-scale laboratory preparations.
Materials:
-
PROTAC
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
Procedure:
-
Polymer and PROTAC Dissolution: Dissolve both the PROTAC and the chosen polymer in the volatile organic solvent. The drug-to-polymer ratio can be varied (e.g., 1:3, 1:5, 1:9) to find the optimal formulation.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film on the inside of the flask.
-
Drying: Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.
-
Milling: Scrape the dried film from the flask and gently mill it into a fine powder using a mortar and pestle.
-
Characterization (Recommended): Confirm the amorphous nature of the PROTAC within the dispersion using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Solubility Testing: Disperse the ASD powder in the desired aqueous buffer and measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the extent and duration of supersaturation.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Solubility Screening
Caption: Workflow for assessing and improving PROTAC solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
PROTAC Experiments: Technical Support Center for Troubleshooting Low Degradation Efficiency
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during proteolysis-targeting chimera (PROTAC) experiments, with a specific focus on addressing low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low or no degradation of my target protein?
A1: Low degradation efficiency in PROTAC experiments can stem from several factors throughout the PROTAC mechanism of action. The most common culprits include:
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. If this complex is unstable or sterically hindered, subsequent ubiquitination and degradation will be inefficient.[1]
-
Poor Cellular Permeability: PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane and reach their intracellular target.[1][2][3]
-
Suboptimal Linker Design: The linker connecting the target-binding warhead and the E3 ligase ligand is crucial for establishing a productive ternary complex geometry. An inappropriate linker length or composition can prevent effective ubiquitination.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex and leads to decreased degradation.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be capable of efficiently ubiquitinating the target protein.
-
Impaired Proteasome Function: The ubiquitin-proteasome system (UPS) must be fully functional for the degradation of the ubiquitinated target protein.
Q2: How can I determine if my PROTAC is cell-permeable?
A2: Assessing cellular permeability is a critical step. While direct measurement can be complex, several indirect methods and assays can provide strong indications:
-
Cellular Target Engagement Assays: Techniques such as cellular thermal shift assay (CETSA) or NanoBRET™ can confirm that the PROTAC is reaching and binding to its intracellular target.
-
Competition Assays: A specialized approach involves using your PROTAC to compete with a well-characterized, cell-permeable PROTAC for the same target or E3 ligase.
-
In Vitro Permeability Assays: Traditional drug discovery assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can offer initial insights into the passive permeability of your PROTAC.
Q3: What is the "hook effect" and how do I know if it's affecting my experiment?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in a decrease in target protein degradation. This creates a characteristic bell-shaped dose-response curve. At excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming unproductive binary complexes that prevent the formation of the necessary ternary complex. To determine if the hook effect is occurring, you should perform a dose-response experiment over a wide range of concentrations (e.g., picomolar to micromolar).
Q4: How do I choose the right E3 ligase for my PROTAC?
A4: The choice of E3 ligase is critical for success. While over 600 E3 ligases are known in humans, most PROTACs currently utilize Cereblon (CRBN) or von Hippel-Lindau (VHL). Key considerations for selecting an E3 ligase include:
-
Cellular Expression Levels: The E3 ligase must be expressed in the cell type you are studying. You can verify this using techniques like Western blotting or qPCR.
-
Ligand Availability: Potent and well-characterized ligands are available for CRBN and VHL, making them attractive starting points.
-
Target Protein Characteristics: The nature of your target protein and its subcellular localization may influence the choice of E3 ligase.
Q5: How can I confirm that the degradation I'm observing is proteasome-dependent?
A5: To confirm that your PROTAC is working through the ubiquitin-proteasome pathway, you can co-treat your cells with a proteasome inhibitor, such as MG132 or epoxomicin. If the degradation of your target protein is "rescued" (i.e., the protein levels are restored) in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism of action.
Troubleshooting Guides
Issue 1: No or very low target degradation observed.
This is one of the most common challenges in PROTAC experiments. A systematic approach is necessary to pinpoint the cause.
Troubleshooting Workflow
Caption: A stepwise logical workflow for troubleshooting low PROTAC degradation efficiency.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Low expression of target protein or E3 ligase in the cell line. | Confirm protein levels via Western blot or mRNA levels by qPCR. Consider using a different cell line with higher expression. |
| Poor cell permeability of the PROTAC. | Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement in cells. If permeability is low, redesign the PROTAC linker to improve physicochemical properties. |
| Inefficient ternary complex formation. | Use biophysical techniques like Surface Plasmon Resonance (SPR) or co-immunoprecipitation (Co-IP) to assess ternary complex formation in vitro or in cells. Optimize the linker length and composition to facilitate a more stable complex. |
| Lack of target protein ubiquitination. | Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated upon PROTAC treatment. |
| Impaired proteasome function. | Conduct a proteasome activity assay to ensure the proteasome is functional in your cell model. |
| Suboptimal PROTAC concentration (Hook Effect). | Perform a dose-response experiment with a broad range of concentrations (e.g., 1 pM to 10 µM) to identify the optimal concentration for degradation and rule out the hook effect. |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. |
Issue 2: The "Hook Effect" is observed.
A bell-shaped dose-response curve indicates that the hook effect is likely occurring.
Troubleshooting Workflow
Caption: A logical workflow for addressing the hook effect in PROTAC experiments.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Formation of non-productive binary complexes at high concentrations. | Confirm the hook effect by performing a detailed dose-response curve with more data points at the higher concentrations. For future experiments, use concentrations at or below the determined maximal degradation (Dmax). |
| Low cooperativity of the ternary complex. | Use biophysical assays like SPR to measure the cooperativity of ternary complex formation. A PROTAC with high positive cooperativity is less prone to the hook effect. Consider redesigning the linker to improve cooperativity. |
Experimental Protocols
Protocol 1: Western Blot for Quantifying PROTAC-Induced Degradation
This protocol details the steps to measure the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range is recommended for initial experiments (e.g., 1 pM to 10 µM). Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to confirm that the target protein is ubiquitinated in response to PROTAC treatment.
Materials:
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.
-
Co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before lysis to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an antibody against ubiquitin. A smear or ladder of high molecular weight bands indicates polyubiquitination.
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the ternary complex in vitro.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified E3 ligase, target protein, and PROTAC
-
Amine coupling reagents (EDC, NHS)
-
Running buffer
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with EDC/NHS.
-
Immobilize the purified E3 ligase (e.g., VHL complex) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface. An increased binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd) for both binary and ternary interactions.
-
Calculate the cooperativity factor (alpha) to assess the stability of the ternary complex.
-
Protocol 4: Proteasome Activity Assay
This assay determines if the proteasome is active in your cellular system.
Materials:
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysate
-
Assay buffer
-
96-well black plate
-
Fluorometric plate reader
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from your experimental cells.
-
-
Assay Setup:
-
In a 96-well black plate, add cell lysate to each well.
-
Include a positive control (e.g., lysate from a cell line with known high proteasome activity) and a negative control (lysate treated with a proteasome inhibitor).
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic proteasome substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., Ex/Em 350/440 nm for AMC) over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
A significant increase in fluorescence indicates proteasome activity.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for PROTAC Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| Initial Dose-Response (Western Blot) | 1 pM - 10 µM | A wide range is crucial to identify the optimal concentration and any potential hook effect. |
| Ternary Complex Formation (SPR) | Analyte dependent | Typically in the nanomolar to micromolar range, depending on the binary affinities. |
| Proteasome Inhibition (MG132) | 1 µM - 20 µM | The effective concentration can be cell-type dependent. |
| In-cell Ubiquitination Assay (PROTAC) | DC50 to Dmax concentration | Use the concentration determined to be most effective for degradation. |
Table 2: Typical Physicochemical Properties of Clinical PROTACs
| Property | Typical Range for Oral PROTACs |
| Molecular Weight (MW) | 700 - 1000 Da |
| Lipophilicity (logD) | 2 - 6 |
| Hydrogen Bond Donors (HBD) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 9 - 20 |
| Rotatable Bonds (RotB) | > 10 |
Data adapted from analyses of clinical-stage PROTACs.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at forming and evaluating ternary complexes.
| Problem | Potential Cause | Suggested Solution |
| No or weak ternary complex formation observed | Steric Hindrance: The PROTAC linker may be too short or rigid, preventing the target protein and E3 ligase from coming together.[1] | - Synthesize and test a series of PROTACs with varying linker lengths and compositions. - Introduce more flexible linkers (e.g., PEG) to allow for more conformational freedom.[2] - Consider different attachment points on the warhead or E3 ligase ligand.[3] |
| Poor Binary Affinity: The PROTAC may have weak binding to either the target protein or the E3 ligase. | - Confirm the binary affinities of your PROTAC to both the target protein and the E3 ligase using biophysical assays like SPR or ITC. | |
| Incorrect Protein Concentration: Suboptimal concentrations of the target protein or E3 ligase can hinder complex formation. | - Titrate the concentrations of both the target protein and the E3 ligase to find the optimal ratio. | |
| Inactive Protein or PROTAC: The proteins may be misfolded or aggregated, or the PROTAC may have degraded. | - Verify the integrity and activity of your proteins using techniques like Dynamic Light Scattering (DLS). - Confirm the chemical integrity of your PROTAC via mass spectrometry. | |
| "Hook Effect" Observed | High PROTAC Concentration: At high concentrations, the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase) is favored over the ternary complex. | - Perform a wide dose-response curve to identify the optimal concentration for ternary complex formation and degradation. - Design PROTACs with higher cooperativity to stabilize the ternary complex over the binary complexes. |
| Inconsistent results between biochemical and cellular assays | Different Environments: The cellular environment is more complex than in vitro biochemical assays, with factors like molecular crowding and post-translational modifications influencing interactions. | - Validate findings using a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., NanoBRET, CETSA) assays. |
| Cell Permeability Issues: The PROTAC may not be effectively entering the cells. | - Assess cellular permeability and target engagement in live cells using assays like NanoBRET or CETSA. | |
| Stable ternary complex forms, but no degradation is observed | Unproductive Complex Geometry: The orientation of the target protein and E3 ligase within the ternary complex may not be suitable for ubiquitination. | - Modify the linker length, rigidity, or attachment points to alter the geometry of the ternary complex. - Consider using a different E3 ligase that may allow for a more productive orientation. |
Frequently Asked Questions (FAQs)
Q1: How does linker length impact steric hindrance and ternary complex formation?
A1: The linker plays a crucial role in bridging the target protein and the E3 ligase. A linker that is too short can cause steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an overly flexible and unstable complex, resulting in inefficient ubiquitination. Therefore, optimizing the linker length is a critical step in PROTAC design.
Q2: What is cooperativity in the context of ternary complex formation, and how can it help overcome steric hindrance?
A2: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein, leading to a more stable ternary complex. This increased stability can help overcome unfavorable steric interactions that might otherwise prevent complex formation.
Q3: How do I choose the right biophysical assay to study ternary complex formation?
A3: The choice of assay depends on the specific information you need.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics (kon, koff) and affinity (Kd) data for both binary and ternary interactions. It is a label-free technique.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (Kd, ΔH, ΔS) and stoichiometry (n) in a single experiment. It is also a label-free, in-solution technique.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): A high-throughput, bead-based immunoassay that is well-suited for screening large numbers of compounds.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay that allows for the measurement of ternary complex formation in a more physiologically relevant environment.
Q4: Can computational modeling help in overcoming steric hindrance?
A4: Yes, computational modeling and molecular dynamics simulations can be powerful tools to predict the three-dimensional structure of the ternary complex. These models can help identify potential steric clashes and guide the rational design of linkers with optimal length, rigidity, and attachment points to avoid such clashes.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, illustrating the impact of linker properties and cooperativity on PROTAC efficacy.
Table 1: Impact of Linker Length on PROTAC Potency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | |
| ERα | CRBN | PEG | 12 | - | Effective | |
| ERα | CRBN | PEG | 16 | - | More Potent | |
| H-PGDS | CRBN | Flexible | - | 17.3 pM | - | |
| H-PGDS | CRBN | Rigid (Methylene) | - | 19.5 pM | - | |
| H-PGDS | CRBN | Rigid (Spirocyclic) | - | 21.2 pM | - |
Table 2: Cooperativity and Binding Affinities for Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Binary Kd (PROTAC to Target, nM) | Binary Kd (PROTAC to E3, nM) | Ternary Kd (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 4 (ITC) | 66 (ITC) | - | 15 (ITC) | |
| MZ1 | Brd4BD2 | VHL | 1 (SPR) | 29 (SPR) | 5.4 | 26 (SPR) | |
| 15b | Brd4(2) | VHL | - | 600 | - | 15 (19F NMR) | |
| ARV-771 | BRD4 BD2 | VHL | - | - | 1.8 | - |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., His-tagged VHL) onto a sensor chip (e.g., Ni-NTA).
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd1).
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd,ternary) for the ternary complex.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary.
AlphaLISA for Ternary Complex Detection
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., FLAG-tagged), and the PROTAC in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC. Include controls with no PROTAC and controls with non-binding molecules.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation (typically 60-90 minutes).
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to all wells.
-
Signal Detection: Incubate the plate in the dark (typically for 60 minutes) and then read the plate on an AlphaLISA-compatible plate reader.
NanoBRET™ Ternary Complex Assay in Live Cells
-
Cell Preparation: Co-transfect cells with vectors expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Compound Treatment: Add the HaloTag® ligand to the cells, followed by the addition of the PROTAC at various concentrations.
-
Signal Measurement: Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for SPR-based ternary complex analysis.
Caption: Logical approach to linker design for overcoming steric hindrance.
References
Benzyl-PEG10-THP stability in different solvent systems
This technical support guide provides detailed information on the stability of Benzyl-PEG10-THP in various solvent systems, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule used in chemical biology and drug development. It incorporates a benzyl group, a polyethylene glycol (PEG) chain with 10 ethylene glycol units, and a tetrahydropyranyl (THP) protecting group. The PEG chain enhances solubility and provides a flexible spacer.[1][2] This type of linker is often used in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs), where precise spacing and properties are crucial.[3]
Q2: What are the key factors influencing the stability of this compound?
The stability of this compound is primarily dictated by the lability of the tetrahydropyranyl (THP) ether group. The main factors are:
-
pH: The THP group is highly sensitive to acidic conditions, under which it can be readily cleaved to reveal a hydroxyl group.[4][5] It is generally stable in neutral and basic media.
-
Solvent System: The choice of solvent can influence the rate of acid-catalyzed cleavage. For instance, deprotection in methanol is often efficient, while it can be sluggish in solvents like dichloromethane (CH2Cl2).
-
Temperature: Higher temperatures can accelerate the rate of degradation, especially under suboptimal pH conditions.
-
Presence of Catalysts: Lewis acids and other acidic catalysts can promote the cleavage of the THP group.
Q3: How should I handle and store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it at 2-8°C. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and protected from light is advisable, as this minimizes potential oxidative degradation of the PEG chain. When preparing solutions, use anhydrous, neutral, or slightly basic solvents if the subsequent reaction chemistry allows. Avoid acidic conditions until the deprotection of the THP group is intended.
Stability Data Summary
The stability of this compound is largely determined by the THP ether linkage, which is sensitive to acid. The following table summarizes its expected stability in common solvent systems under different conditions.
| Solvent System | Condition | Expected Stability | Rationale |
| Dichloromethane (DCM) | Neutral | Stable | THP ethers are stable in neutral, non-protic solvents. |
| Dimethylformamide (DMF) | Neutral | Stable | Generally stable, but ensure the DMF is anhydrous and amine-free. |
| Methanol (MeOH) | Neutral | Stable | Stable under neutral conditions. |
| Water / Aqueous Buffers | pH > 7.5 | Stable | THP ethers are resistant to basic hydrolysis. |
| Water / Aqueous Buffers | pH < 6.5 | Unstable | Prone to acid-catalyzed hydrolysis to remove the THP group. |
| Tetrahydrofuran (THF) | Neutral | Stable | A common solvent for reactions involving THP-protected compounds. |
| DCM, MeOH, or THF with Acid | Acidic (e.g., TFA, HCl, TsOH) | Unstable | These conditions are explicitly used for THP deprotection. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific solvent system using LC-MS analysis.
Objective: To quantify the degradation of this compound over time in a selected solvent system.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol, water, and the solvent system to be tested)
-
Calibrated LC-MS system
-
Autosampler vials
-
pH meter (for aqueous systems)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a stable, neutral solvent such as acetonitrile.
-
Sample Preparation:
-
Aliquot the stock solution into separate vials for each time point.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the compound in the test solvent system (e.g., buffered aqueous solution at pH 5.5) to a final concentration of 50 µg/mL.
-
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the incubation mixture.
-
Quenching (if necessary): If the degradation is rapid, quench the reaction by neutralizing the solution (if acidic) or by diluting it in a stable mobile phase for immediate analysis.
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system.
-
Use a suitable C18 column and a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the disappearance of the parent compound's mass peak and the appearance of the deprotected (THP-cleaved) product's mass peak.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Caption: Workflow for assessing this compound stability.
Troubleshooting Guide
Issue: My this compound compound shows significant degradation upon analysis.
Use the following guide to troubleshoot potential stability issues.
Caption: Decision tree for troubleshooting unexpected degradation.
References
Technical Support Center: Strategies to Avoid the "Hook Effect" with PEG-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyethylene glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments.
Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped or "hooked" dose-response curve, which can lead to the misinterpretation of a PROTAC's potency and efficacy.[1][2]
Q2: What is the underlying cause of the hook effect with PEG-based PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][2] However, at excessive concentrations, the PROTAC is more likely to independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1] The flexibility and length of the PEG linker can influence the stability and formation dynamics of these complexes.
Q3: What are the consequences of the hook effect for my research?
Q4: How does the length of the PEG linker influence the hook effect?
A4: The length of the PEG linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex.
-
Too short: A short PEG linker may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively within the ternary complex.
-
Too long: An excessively long and flexible PEG linker might lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase. This can also increase the likelihood of forming binary complexes, thus exacerbating the hook effect.
Therefore, optimizing the PEG linker length is a key strategy to minimize the hook effect and maximize degradation efficiency.
Troubleshooting Guides
Problem 1: I observe decreased or no protein degradation at high concentrations of my PEG-based PROTAC.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Optimize Incubation Time: Conduct a time-course experiment at the optimal PROTAC concentration to determine the ideal treatment duration for maximal degradation.
-
Assess Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex at different PROTAC concentrations.
-
Consider Linker Length: If the hook effect is persistent, it may indicate that the PEG linker length is not optimal for your specific target and E3 ligase pair. Synthesizing and testing a series of PROTACs with varying PEG linker lengths is a common and effective optimization strategy.
-
Problem 2: My PEG-based PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I don't see significant degradation in cells.
-
Likely Cause: The PROTAC may not be efficiently forming a productive ternary complex in the cellular environment, or it may have poor cell permeability.
-
Troubleshooting Steps:
-
Evaluate Ternary Complex Formation: Use cellular assays like NanoBRET™ to assess ternary complex formation in live cells.
-
Check Cell Permeability: PROTACs are large molecules and may have limited cell permeability. Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the cell permeability of your PROTAC. Modifying the PEG linker or other parts of the PROTAC molecule can sometimes improve cellular uptake.
-
Confirm E3 Ligase Expression: Ensure that the target cell line expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit. This can be verified by Western blot or qPCR.
-
Proteasome Inhibition Control: To confirm that the observed degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms a proteasome-mediated degradation mechanism.
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency (Hypothetical Data)
This table illustrates how varying the number of PEG units in the linker can affect the degradation potency (DC50) and maximal degradation (Dmax) of a hypothetical PROTAC targeting Protein X.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Observed (at >1µM) |
| PROTAC-1 | PEG2 | 250 | 65 | Moderate |
| PROTAC-2 | PEG4 | 75 | 88 | Mild |
| PROTAC-3 | PEG6 | 20 | 95 | Minimal |
| PROTAC-4 | PEG8 | 50 | 90 | Mild |
| PROTAC-5 | PEG12 | 150 | 70 | Significant |
Data is for illustrative purposes and highlights the importance of linker optimization.
Table 2: Representative Dose-Response Data Exhibiting the Hook Effect
This table shows typical data from a dose-response experiment where the hook effect is observed at higher concentrations.
| PROTAC Concentration (nM) | Normalized Target Protein Level |
| 0 (Vehicle) | 1.00 |
| 1 | 0.82 |
| 10 | 0.45 |
| 100 | 0.12 (Dmax) |
| 1000 | 0.58 |
| 10000 | 0.85 |
Mandatory Visualization
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow to address the hook effect.
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol is used to determine the concentration-dependent degradation of a target protein by a PROTAC and to identify the presence of a hook effect.
-
Materials:
-
Cultured mammalian cells expressing the target protein.
-
Complete cell culture medium.
-
PEG-based PROTAC stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Cell Plating: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A wide concentration range is recommended to observe the full dose-response curve, including any potential hook effect (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against the target protein.
-
Probe with a primary antibody for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the corresponding loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the DC50, Dmax, and the onset of the hook effect.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and the formation of the ternary complex in real-time.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. This can provide insights into the cooperativity of the system and help rationalize the observed cellular degradation and hook effect.
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (affinity, enthalpy, entropy, and stoichiometry) of PROTAC-protein interactions and ternary complex formation.
-
General Methodology:
-
Sample Preparation: Prepare purified protein (target or E3 ligase) in the ITC cell and the PROTAC in the syringe, both in the same buffer to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into the protein solution to determine the thermodynamics of the binary interaction.
-
Ternary Complex Titration: To measure ternary complex formation, the ITC cell can be filled with one protein and the PROTAC, and the second protein is titrated from the syringe. Alternatively, the cell can contain one protein, and a pre-mixed solution of the PROTAC and the second protein is titrated.
-
Data Analysis: The resulting thermogram is integrated to yield the heat change per injection, which is then plotted against the molar ratio of the titrant. Fitting this data to a suitable binding model provides the thermodynamic parameters of the interaction.
-
References
addressing off-target effects with Benzyl-PEG10-THP linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzyl-PEG10-THP linkers in the development of Proteolysis Targeting Chimeras (PROTACs). The information is tailored for researchers, scientists, and drug development professionals to address challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
The this compound linker is a heterobifunctional molecule that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2][3] Its key functions are to:
-
Bridge the POI and E3 ligase: This proximity is essential to facilitate the transfer of ubiquitin from the E3 ligase to the POI, marking the POI for degradation by the proteasome.[4]
-
Influence physicochemical properties: The polyethylene glycol (PEG) component of the linker generally enhances the solubility and cell permeability of the PROTAC molecule.[5]
-
Impact ternary complex formation: The length and flexibility of the linker are critical in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
Q2: What are the potential advantages of using a PEG-based linker like this compound?
PEG linkers are widely used in PROTAC design and offer several advantages:
-
Improved Solubility: The hydrophilic nature of the PEG chain can increase the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.
-
Enhanced Permeability: By modifying the overall physicochemical properties, PEG linkers can improve the ability of the PROTAC to cross cell membranes.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for optimization of the distance between the two ligands for efficient ternary complex formation.
Q3: How can the this compound linker contribute to off-target effects?
While linkers are crucial for PROTAC function, their design can also contribute to off-target effects in several ways:
-
Unfavorable Ternary Complex Conformation: The linker may orient the target protein and E3 ligase in a way that leads to the ubiquitination of unintended proteins.
-
Non-specific Binding: The overall properties of the PROTAC, influenced by the linker, might lead to binding to proteins other than the intended target.
-
Metabolic Instability: While generally stable, in vivo metabolism of the linker could potentially generate active metabolites with their own off-target activities.
Q4: What is the "hook effect" and can it be addressed by modifying the linker?
The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficiency decreases at high PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex. While inherent to the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and mitigating the hook effect.
Troubleshooting Guides
Issue 1: Poor or No Target Degradation
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: Synthesize and test PROTACs with different PEG chain lengths (e.g., PEG8, PEG12) to determine the optimal distance for ternary complex formation. 2. Modify Linker Attachment Points: Altering the connection point of the linker on either the target ligand or the E3 ligase ligand can significantly impact the geometry of the ternary complex. |
| Poor Cell Permeability | 1. Assess Permeability: Use a Caco-2 cell permeability assay to evaluate the ability of the PROTAC to cross the cell membrane. 2. Optimize Physicochemical Properties: While PEG enhances hydrophilicity, excessive PEG length can sometimes hinder permeability. A balance must be struck. Consider a systematic study of linker length versus permeability. |
| Low PROTAC Stability | 1. Evaluate Stability in vitro: Assess the stability of the PROTAC in cell lysate or plasma to identify potential degradation. 2. Modify Linker Chemistry: While the core this compound structure is generally stable, consider alternative linker chemistries if instability is confirmed. |
Issue 2: Observed Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Non-specific Protein Degradation | 1. Global Proteomics Analysis: Perform an unbiased proteomics study (e.g., using mass spectrometry) to identify all proteins that are degraded upon treatment with the PROTAC. 2. Generate a Negative Control: Synthesize a control molecule where one of the ligands is inactive to differentiate between target-dependent and independent off-target effects. |
| Linker-Mediated Off-Target Binding | 1. Modify Linker Composition: If proteomics data suggests off-target effects, consider synthesizing PROTACs with different linker types (e.g., alkyl chains) to assess if the off-target profile changes. 2. Structural Biology Studies: Use techniques like X-ray crystallography or cryo-EM to understand the binding mode of the PROTAC and identify potential for non-specific interactions. |
Experimental Protocols
Protocol 1: Off-Target Protein Profiling using Mass Spectrometry
This protocol outlines a general workflow for identifying off-target effects of a PROTAC using a proteomics-based approach.
1. Cell Culture and Treatment:
- Select a panel of human cell lines that express a broad range of proteins to maximize the coverage of the proteome.
- Culture the selected cell lines to ~80% confluency.
- Treat the cells with the PROTAC containing the this compound linker at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
2. Cell Lysis and Protein Extraction:
- After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
- Take a fixed amount of protein from each sample and perform in-solution or in-gel digestion using trypsin.
4. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
5. Data Analysis:
- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
- Perform statistical analysis to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the controls.
- Filter the list of differentially expressed proteins to identify potential off-targets.
Data Presentation
Table 1: Hypothetical Data on the Influence of PEG Linker Length on PROTAC Efficacy
| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Benzyl-PEG8-THP | Target X | CRBN | 50 | 85 |
| This compound | Target X | CRBN | 25 | 95 |
| Benzyl-PEG12-THP | Target X | CRBN | 75 | 80 |
This table illustrates how varying the PEG linker length can impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length needs to be determined empirically for each target and E3 ligase combination.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Troubleshooting workflow for addressing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long-Chain PEG PROTACs
Welcome to the technical support center for the synthesis of long-chain Polyethylene Glycol (PEG) Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying these promising therapeutic agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of long-chain PEG PROTACs.
| Problem | Possible Causes | Solutions |
| Low Yield of Final PROTAC | - Incomplete coupling reactions (amide bond formation, click chemistry).- Suboptimal reaction conditions (temperature, solvent, catalyst).- Degradation of starting materials or product.- Inefficient purification leading to product loss. | - Optimize coupling reagent stoichiometry and reaction time.[1]- Screen different solvents and temperatures.- Ensure anhydrous conditions for moisture-sensitive reactions.- Use milder purification conditions and minimize the number of steps. |
| Incomplete PEGylation Reaction | - Insufficient molar excess of the PEGylating reagent.- Steric hindrance around the reaction site.- Low reactivity of the functional groups. | - Increase the molar ratio of the PEGylating reagent to the substrate.- Consider a longer, more flexible PEG linker to overcome steric hindrance.- Use more reactive functional groups or activating agents. |
| Difficult Purification of PEGylated PROTAC | - Co-elution of impurities with the desired product in HPLC.[2]- Heterogeneous mixture of PEGylated species (varying PEG lengths and positional isomers).[2]- Similar physicochemical properties of the product and impurities.[2] | - Employ a multi-step purification strategy: Size Exclusion Chromatography (SEC) to remove smaller impurities, followed by Ion Exchange (IEX) or Reverse Phase HPLC (RP-HPLC) for finer separation.[2]- Optimize the HPLC gradient and column chemistry (e.g., C4, C8, or C18 for RP-HPLC).- Consider alternative purification techniques like aqueous two-phase systems. |
| Product Aggregation | - High hydrophobicity of the PROTAC molecule.- Inappropriate solvent or buffer conditions during purification or storage. | - Incorporate more hydrophilic PEG units into the linker.- Screen for optimal buffer composition, pH, and additives (e.g., detergents, organic solvents).- Store the purified PROTAC in a buffer that minimizes aggregation. |
| "Hook Effect" Observed in Biological Assays | - At high concentrations, the PROTAC forms non-productive binary complexes with the target protein or the E3 ligase, rather than the desired ternary complex. | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation.- Redesign the PROTAC with a linker that promotes positive cooperativity in ternary complex formation. |
| Poor Cell Permeability | - High molecular weight and polarity of the long-chain PEG PROTAC. | - Optimize the PEG linker length; excessive PEGylation can decrease permeability.- Introduce more rigid or lipophilic elements into the linker to balance hydrophilicity. |
Frequently Asked Questions (FAQs)
Q1: Why are long-chain PEG linkers used in PROTAC design?
Long-chain PEG linkers are incorporated into PROTACs for several reasons:
-
Improved Solubility: PEG chains are hydrophilic and can significantly enhance the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their handling, formulation, and bioavailability.
-
Enhanced Permeability: By adopting folded conformations, PEG linkers can shield the polar surface area of the PROTAC, potentially improving its ability to cross cell membranes.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for allowing the warhead and the E3 ligase ligand to bind to their respective proteins without steric hindrance, thus facilitating the formation of a stable and productive ternary complex.
-
Synthetic Tractability: The length of PEG linkers can be easily and systematically varied, allowing for the straightforward synthesis of a library of PROTACs to optimize for degradation efficiency.
Q2: What are the main challenges in purifying long-chain PEG PROTACs?
The purification of long-chain PEG PROTACs is challenging due to:
-
Product Heterogeneity: The PEGylation reaction can produce a mixture of PROTACs with different numbers of PEG units attached, as well as positional isomers.
-
Similar Physicochemical Properties: The desired PEGylated PROTAC may have similar properties to unreacted starting materials and PEG-related impurities, making separation difficult.
-
Large Molecular Weight and Hydrophobicity: These intrinsic properties of PROTACs already make them difficult to handle and purify. The addition of a long PEG chain further complicates this.
Q3: How does the length of the PEG linker affect PROTAC activity?
The linker length is a critical determinant of PROTAC efficacy.
-
Too Short: A short linker may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.
-
Too Long: An excessively long linker might result in an unstable or unproductive ternary complex, leading to inefficient ubiquitination and degradation of the target protein. The optimal linker length must be empirically determined for each target protein and E3 ligase pair.
Q4: What analytical techniques are used to characterize the final PEGylated PROTAC?
A combination of analytical techniques is essential to confirm the identity and purity of the synthesized PROTAC:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC, ensuring that the warhead, linker, and E3 ligase ligand are correctly assembled.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general two-step synthesis of a PROTAC using a bifunctional NH2-PEGn-COOH linker.
Step 1: Coupling of the First Component to the PEG Linker
-
Dissolve the first component (either the warhead or the E3 ligase ligand containing a carboxylic acid) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Coupling of the Second Component
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) at 0 °C and stir at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Dissolve the second component (containing a carboxylic acid) (1.0 eq) and the deprotected amine-PEGn-intermediate (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Multi-Step Purification of PEGylated PROTACs
This protocol outlines a general approach for purifying PEGylated PROTACs from a complex reaction mixture.
-
Size Exclusion Chromatography (SEC):
-
Objective: To separate the higher molecular weight PEGylated PROTAC from smaller impurities like unreacted starting materials and byproducts.
-
Mobile Phase: A buffer compatible with the stability of the PROTAC (e.g., phosphate-buffered saline).
-
Procedure: Dissolve the crude reaction mixture in the mobile phase, apply it to an appropriate SEC column, and collect fractions. Analyze fractions by LC-MS or SDS-PAGE to identify those containing the desired product.
-
-
Ion Exchange Chromatography (IEX):
-
Objective: To separate the PEGylated PROTAC from impurities with different net charges. PEGylation can shield charges on the molecule, altering its interaction with the IEX resin.
-
Procedure: Load the pooled fractions from SEC onto an appropriate IEX column (anion or cation exchange depending on the pI of the PROTAC). Elute with a salt gradient and collect fractions. Analyze fractions to locate the purified product.
-
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities based on hydrophobicity.
-
Column: A C4, C8, or C18 column is typically used.
-
Mobile Phases: A mixture of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an ion-pairing agent like TFA.
-
Procedure: Inject the sample and elute with a gradient of increasing organic solvent concentration. Collect and analyze fractions to isolate the highly pure PEGylated PROTAC.
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes data from studies on PROTACs targeting different proteins, illustrating the critical role of linker length in degradation efficiency.
| Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Activity (DC50/Dmax) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Moderate Degradation | |
| Estrogen Receptor α (ERα) | VHL | 16 | Optimal Degradation | |
| Estrogen Receptor α (ERα) | VHL | 20 | Reduced Degradation | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No Apparent Activity | |
| TANK-binding kinase 1 (TBK1) | VHL | > 12 | Robust Degradation | |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | Triazole + PEG2 | Potent Degradation | |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | Triazole + PEG3 | Most Potent Degradation | |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | Triazole + PEG4 | Decreased Degradation |
Visualizations
Caption: A typical workflow for the synthesis and purification of long-chain PEG PROTACs.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
References
Technical Support Center: Enhancing Cell Permeability of Benzyl-PEG10-THP Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs containing a Benzyl-PEG10-THP linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the this compound linker on the overall properties of my PROTAC?
A1: The this compound linker is a hybrid linker designed to balance several key properties of a PROTAC. The polyethylene glycol (PEG) portion, consisting of 10 ethylene glycol units, is primarily included to enhance the aqueous solubility of the PROTAC molecule.[1][2] This can be advantageous for formulation and can also influence the molecule's conformation. The benzyl group introduces a rigid, aromatic component, which can participate in π-π stacking interactions and may influence the conformational rigidity of the linker.[3][4] The tetrahydropyran (THP) group is a cyclic ether that can be considered a conformationally restrained ether, potentially improving metabolic stability and modulating lipophilicity.[5]
Q2: My this compound containing PROTAC shows good biochemical activity but poor cellular efficacy. Could low cell permeability be the issue?
A2: Yes, a significant drop-off in activity when moving from a biochemical assay to a cell-based assay is a common indicator of poor cell permeability for PROTACs. PROTACs are large molecules, often with high molecular weights and polar surface areas that fall outside the typical range for good passive diffusion across the cell membrane (beyond Lipinski's "Rule of Five"). While the PEG component of the linker can improve solubility, it can also increase the polar surface area, potentially hindering membrane traversal.
Q3: How does the flexibility of the PEG10 chain in the linker affect cell permeability?
A3: The flexibility of the PEG linker can have a dual effect on cell permeability. A flexible linker can allow the PROTAC to adopt a more compact, folded conformation in the lipophilic environment of the cell membrane, which can shield polar groups and reduce the effective size and polarity of the molecule, thereby facilitating membrane passage. This phenomenon is sometimes referred to as a "chameleonic" effect. However, excessive flexibility can also lead to a higher entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex required for degradation.
Q4: What is the potential role of the benzyl and THP groups in this specific linker?
A4: The benzyl group can introduce a degree of rigidity to the linker, which may help in pre-organizing the PROTAC into a bioactive conformation for ternary complex formation. Aromatic stacking interactions with protein residues are also possible. The THP group, being a cyclic ether, can offer a more metabolically stable alternative to linear ethers and can influence the overall lipophilicity and conformational preferences of the linker. It is considered a bioisostere of cyclohexane but with lower lipophilicity, which can be beneficial for the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
Troubleshooting Guide
Issue 1: My this compound PROTAC shows very low permeability in a PAMPA assay.
-
Question: What does low permeability in a PAMPA assay signify for my PROTAC? Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion. Low permeability in this assay suggests that your PROTAC has difficulty crossing a lipid bilayer without the aid of cellular transporters. This is common for large molecules like PROTACs.
-
Question: How can I improve the passive permeability of my PROTAC? Answer:
-
Modify the Linker: Consider synthesizing analogs with different linkers. Replacing the this compound linker with a shorter or more rigid alkyl-based linker could reduce the polar surface area and improve passive diffusion. However, this may negatively impact solubility.
-
Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" structure, effectively shielding polar groups and enhancing permeability.
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be an effective way to improve cell entry.
-
Issue 2: My PROTAC has acceptable PAMPA permeability but still shows poor cellular activity and low levels in the cell lysate.
-
Question: If passive permeability seems adequate, what other factors could be limiting cellular uptake? Answer:
-
Active Efflux: Your PROTAC might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell. A bidirectional Caco-2 assay can help determine if your compound is subject to efflux.
-
Poor Solubility in Assay Media: Even with a PEG linker, the overall PROTAC molecule might have limited solubility in your cell culture medium, reducing the effective concentration available for uptake.
-
-
Question: How can I investigate and overcome active efflux? Answer:
-
Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active efflux.
-
Co-dosing with Efflux Inhibitors: In your cellular assays, you can co-administer your PROTAC with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if this enhances its activity.
-
Structural Modifications: Modifying the PROTAC structure to reduce its recognition by efflux transporters can be a long-term solution. This often involves iterative medicinal chemistry efforts.
-
Data Presentation
The following tables provide a template for summarizing and comparing the physicochemical and permeability data of different PROTACs. Please note that the data for the this compound containing PROTAC is hypothetical and for illustrative purposes, as direct comparative data is not publicly available.
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC ID | Linker Type | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| PROTAC-A | Alkyl Chain (C12) | ~850 | ~6.5 | ~180 | 2 | 8 |
| PROTAC-B | PEG4 | ~900 | ~4.2 | ~220 | 2 | 12 |
| PROTAC-C | This compound | ~1050 | ~4.8 | ~280 | 2 | 16 |
| PROTAC-D | Rigid Piperazine | ~880 | ~5.1 | ~195 | 2 | 10 |
Table 2: Comparative Permeability Data
| PROTAC ID | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B→A / A→B) |
| PROTAC-A | 1.5 (Low-Moderate) | 0.8 (Low) | 1.2 |
| PROTAC-B | 0.5 (Low) | 0.3 (Low) | 1.5 |
| PROTAC-C | 0.3 (Low) | 0.2 (Low) | 3.1 |
| PROTAC-D | 1.8 (Moderate) | 1.2 (Low-Moderate) | 1.1 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.
Methodology:
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane) in an organic solvent.
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Donor Solutions: Dissolve test PROTACs and control compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability is calculated using the following formula: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium]) where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and [Equilibrium] is the concentration at equilibrium.
Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
-
Visualizations
Caption: Mechanism of action of a PROTAC leading to target protein degradation.
Caption: Troubleshooting workflow for low cellular permeability of PROTACs.
Caption: Decision-making process for linker modification to improve permeability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Technical Support Center: Refining PROTAC® Design for Enhanced Protein Degradation
Welcome to the PROTAC® Design Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the design and experimental validation of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC® and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC®) is a heterobifunctional molecule designed to eliminate specific unwanted proteins from cells. It consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.
Q2: What are the key parameters for evaluating PROTAC® efficacy?
A2: The efficacy of a PROTAC® is primarily defined by two key parameters:
-
DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC® required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC®.
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC®. A higher Dmax value signifies a more efficacious PROTAC®.
These parameters are crucial for the evaluation and optimization of PROTAC® candidates during the drug discovery process.
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
My synthesized PROTAC® shows low degradation efficiency. What are the common causes?
Low degradation efficiency is a frequent challenge in PROTAC® development. The underlying causes can be multifaceted, often stemming from suboptimal design of the PROTAC® molecule itself or issues with the experimental setup. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC®, and an E3 ligase is essential for ubiquitination and subsequent degradation. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[1]
-
Poor Linker Design: The linker is a critical determinant of PROTAC® efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. If the PROTAC® cannot efficiently cross the cell membrane, it cannot reach its intracellular target.
-
Incorrect E3 Ligase or Ligand: The chosen E3 ligase may not be expressed at sufficient levels in the target cells, or the E3 ligase ligand may not have sufficient affinity.
-
Issues with the Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation must be functional.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the PROTAC® can bind to its intended target within the cellular environment.
-
Assess Ternary Complex Formation: Employ biophysical assays such as TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) to quantify the formation of the ternary complex.
-
Evaluate Cell Permeability: If target engagement is poor in cells but strong in biochemical assays, assess the PROTAC®'s ability to cross the cell membrane using assays like PAMPA or Caco-2.
-
Optimize the Linker: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more optimal linker for ternary complex formation.
-
Verify E3 Ligase Expression: Confirm the expression of the recruited E3 ligase in your cell line using Western Blot or qPCR.
-
Check for Proteasome-Dependent Degradation: Co-treat cells with a proteasome inhibitor (e.g., MG132) and your PROTAC®. A rescue of the target protein levels indicates that the degradation is proteasome-dependent.
Issue 2: The "Hook Effect"
I'm observing a decrease in target protein degradation at high PROTAC® concentrations. What is happening?
This phenomenon is known as the "hook effect" and results in a characteristic bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC® is more likely to form non-productive binary complexes (PROTAC®-target or PROTAC®-E3 ligase) rather than the productive ternary complex required for degradation.[2][3]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC® over a broad range of concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response curve and identify the optimal concentration range for maximal degradation.[2]
-
Optimize Incubation Time: The kinetics of PROTAC®-mediated degradation can vary. Perform a time-course experiment to determine the optimal treatment duration.
-
Enhance Ternary Complex Stability: A more stable ternary complex, often indicated by positive cooperativity, can mitigate the hook effect. Linker optimization can improve the stability of the ternary complex.
Issue 3: Poor Cell Permeability
My PROTAC® shows good biochemical activity but poor cellular degradation. How can I improve cell permeability?
Poor cell permeability is a common hurdle for PROTACs due to their high molecular weight and polar surface area, placing them "beyond the Rule of Five".[4]
Troubleshooting Steps:
-
Measure Permeability Experimentally: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to quantify the permeability of your PROTAC®.
-
Optimize the Linker:
-
Composition: Replace flexible linkers like PEG with more rigid alkyl or heterocyclic linkers to potentially improve permeability.
-
Reduce Polarity: Decrease the number of hydrogen bond donors and the polar surface area of the linker.
-
-
Modify the Ligands: Introduce modifications to the target protein or E3 ligase ligands that improve their overall physicochemical properties without compromising binding affinity.
-
Consider a Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved inside the cell can enhance cell entry.
Issue 4: Off-Target Effects
How can I assess and mitigate potential off-target effects of my PROTAC®?
Off-target effects can arise from the unintended degradation of proteins other than the intended target. This can be due to the promiscuity of the target-binding ligand, the E3 ligase recruiter, or the formation of unintended ternary complexes.
Troubleshooting Steps:
-
Unbiased Proteomics: The most comprehensive method to identify off-target effects is through unbiased quantitative proteomics, such as mass spectrometry-based approaches. This allows for a global assessment of changes in protein abundance in response to PROTAC® treatment.
-
Use of Controls:
-
Inactive Control: Synthesize a control molecule with a modification that abolishes binding to either the target protein or the E3 ligase. This helps to differentiate between target-dependent and independent off-target effects.
-
E3 Ligase Ligand Alone: Treat cells with the E3 ligase recruiting moiety by itself to identify any off-target effects specifically associated with this component.
-
-
Targeted Validation: Once potential off-targets are identified from proteomics, validate their degradation using targeted methods like Western Blotting.
-
Medicinal Chemistry Optimization: If significant off-target effects are observed, medicinal chemistry efforts can be employed to optimize the PROTAC® molecule. This can include modifying the E3 ligase ligand, the linker, or the target-binding warhead to improve selectivity.
Data Presentation
Table 1: Representative Degradation Efficiency of PROTACs
| PROTAC® Name | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC FLT-3 degrader 5 | FLT3 | MV-4-11 | 1.5 | >95 | |
| Compound 7 (RIPK2) | RIPK2 | THP-1 | 0.4 | ~90 | |
| PROTAC 9 (HDAC) | HDAC1/2 | HCT116 | <1000 | ~70 | |
| dBET1 | BRD4 | 56 cancer cell lines | Varies | Varies | |
| MZ1 | BRD4 | 56 cancer cell lines | Varies | Varies |
Table 2: Impact of Linker Length on PROTAC® Efficacy
| PROTAC® | Linker Length (atoms) | ER Degradation in MCF7 cells | Reference |
| 11 | 9 | +++ | |
| 12 | 12 | +++ | |
| 13 | 16 | ++++ | |
| 14 | 19 | ++ | |
| 15 | 21 | + |
Table 3: Representative Permeability Data for PROTACs
| PROTAC® | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification | Reference |
| AR PROTAC 14 | Caco-2 (A to B) | 1.7 | Medium | |
| AR PROTAC 20b | Caco-2 (A to B) | 0.35 | Low | |
| Generic Drug Median | Caco-2 | 16 | High | |
| BET Degrader (Amide Linker) | PAMPA | 0.01-0.1 | Low | |
| BET Degrader (Ester Linker) | PAMPA | 0.2-0.3 | Low |
Table 4: Representative Microsomal Stability Data for PROTACs
| PROTAC® | Species | Half-life (t½) (min) | Reference |
| BTK PROTAC 6e | Mouse | 1.3 | |
| BTK PROTAC 3e | Mouse | >145 | |
| ARV-110 | Human | N/A (in vivo t½ = 110 h) | |
| RIPK2 PROTAC 4 | Rat (in vivo) | 6.9 h | |
| RIPK2 PROTAC 6 | Rat (in vivo) | 16 h |
Table 5: Representative Ternary Complex Cooperativity Values
| PROTAC® | Target/E3 Ligase | Cooperativity (α) | Reference |
| MZ1 | Brd4(2)/VHL | 15 | |
| ACBI1 | SMARCA2/VHL | 26 | |
| PROTAC 1 | SMARCA2/VHL | 3.2 | |
| SIM1 | BRD4/VHL | 3.5 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC®-Induced Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of a target protein in cells following PROTAC® treatment.
Materials:
-
Cell culture reagents
-
PROTAC® compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC® in culture medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a vehicle-only control.
-
Treat the cells with the different concentrations of the PROTAC® and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-target antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and repeat the antibody incubation steps for the loading control antibody.
-
Develop the blot using an ECL substrate and capture the signal.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC® concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC® concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a homogeneous assay format.
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC® compound
-
TR-FRET donor and acceptor reagents (e.g., Tb-anti-GST and AF488-anti-His)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC® in assay buffer.
-
Prepare solutions of the tagged target protein, tagged E3 ligase, and TR-FRET reagents in assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well of a 384-well plate.
-
Add the serially diluted PROTAC® to the wells.
-
Add the TR-FRET donor and acceptor reagents to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation and signal development.
-
-
Signal Measurement:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the PROTAC® concentration to generate a dose-response curve, which is often bell-shaped due to the hook effect.
-
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC® by measuring its transport across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC® compound
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the PROTAC® solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the PROTAC® solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC® in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow
Caption: Workflow for determining DC50 and Dmax via Western Blot.
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis Featuring Benzyl-PEG10-THP
For researchers, scientists, and drug development professionals, the rational design of bioconjugates—such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)—is paramount to achieving desired therapeutic outcomes. The linker connecting the targeting moiety to the payload is a critical component that significantly influences the overall efficacy, safety, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, stability, and circulation half-life. This guide provides an objective comparison of different PEG linker lengths, with a special focus on positioning Benzyl-PEG10-THP within this landscape, supported by experimental data and detailed protocols.
The length of the PEG chain is a key parameter that can be modulated to fine-tune the properties of a bioconjugate. Shorter PEG linkers may offer a more compact structure, while longer linkers can provide greater hydrophilicity and steric shielding. The choice of an optimal PEG linker length is therefore a balancing act, often specific to the antibody, payload, and target.[1][2]
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates. While direct comparative data for this compound is not extensively available in the public domain, its performance can be inferred based on the established trends observed with varying PEG chain lengths.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | [3] |
| PEG2 | ~10 | [3] |
| PEG4 | ~7 | [3] |
| PEG8 | ~5 | |
| PEG10 (estimated) | ~5 | Inferred from trend |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Data adapted from studies on ADCs, where clearance rates were determined in rats. The clearance for PEG10 is estimated based on the plateau observed from PEG8 onwards.
Table 2: General Impact of PEG Linker Length on ADC Performance
| Parameter | Shorter PEG (e.g., PEG2-PEG4) | Medium PEG (e.g., PEG8-PEG12) | Longer PEG (e.g., PEG24+) |
| Solubility | Moderate improvement | Significant improvement | High improvement |
| Stability | Generally high | High | May decrease in some cases |
| Pharmacokinetics (PK) | Faster clearance | Slower clearance, longer half-life | Slower clearance, longer half-life |
| In Vitro Cytotoxicity | Generally high | May be slightly reduced | Can be significantly reduced |
| In Vivo Efficacy | Moderate | Often optimal, enhanced tumor uptake | Can be enhanced due to improved PK |
| Off-Target Toxicity | Higher potential | Reduced | Generally lower |
This compound in Context
This compound is a heterobifunctional linker containing a 10-unit PEG chain. The benzyl group can be useful for attachment to certain moieties, while the tetrahydropyranyl (THP) group is a common protecting group for alcohols, which can be removed under acidic conditions to reveal a hydroxyl group for further conjugation.
Based on the trends observed in the tables above, a PEG10 linker like that in this compound is expected to provide a favorable balance of properties for many bioconjugates:
-
Good Hydrophilicity: The 10 PEG units will significantly enhance the water solubility of hydrophobic payloads.
-
Optimal Pharmacokinetics: It falls within the range (PEG8 and above) where a plateau of slower clearance is reached, suggesting it would contribute to a longer circulation half-life.
-
Potent Efficacy: The medium length is often associated with a good trade-off between improved pharmacokinetics and maintained in vitro and in vivo potency.
Experimental Protocols
Detailed methodologies are crucial for the systematic evaluation and comparison of different PEG linker lengths.
Bioconjugate Synthesis and Characterization
Objective: To synthesize and purify bioconjugates with varying PEG linker lengths and characterize their key properties.
Methodology:
-
Drug-Linker Preparation: The payload is chemically linked to the PEG linker of a defined length (e.g., PEG4, PEG8, PEG10, PEG12). For this compound, this would involve deprotection of the THP group followed by conjugation.
-
Antibody/Targeting Moiety Modification: For ADCs, a monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. For other bioconjugates, the targeting moiety is appropriately functionalized.
-
Conjugation: The activated drug-linker is added to the modified targeting moiety and incubated to allow for covalent bond formation.
-
Purification: The resulting bioconjugate is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) or Drug Loading: Determined using UV-Vis spectroscopy and/or HIC.
-
Purity and Aggregation: Assessed by SEC.
-
Identity and Integrity: Confirmed by mass spectrometry.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the bioconjugates in killing target cells.
Methodology:
-
Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the bioconjugates with different PEG linker lengths.
-
Incubation: The plates are incubated for a period of time (e.g., 72-96 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each conjugate.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the in vivo circulation half-life and clearance of the bioconjugates.
Methodology:
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: Bioconjugates with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the bioconjugate in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody or targeting moiety portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated.
Visualizing the Workflow and Structures
To aid in the understanding of the experimental process and the molecular architecture, the following diagrams are provided.
Caption: Experimental workflow for comparing PEG linker lengths.
References
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation by Western Blot
For researchers, scientists, and drug development professionals, rigorously validating the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in their development pipeline. This guide provides a comprehensive comparison of Western blotting with alternative methods for confirming PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.
PROTACs represent a paradigm shift in therapeutics, moving beyond simple inhibition to inducing the degradation of target proteins.[1] This is achieved through their unique heterobifunctional nature, simultaneously binding a target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[1][3] Verifying this precise mechanism is paramount.
Western blotting has traditionally been the gold-standard for assessing changes in protein levels and remains a widely used and trusted method.[4] However, it is not without its limitations, including being time-consuming and labor-intensive, which can create bottlenecks in high-throughput screening efforts. This guide will explore Western blotting in detail and compare it to several modern alternatives that offer advantages in speed, quantification, and scalability.
Comparing Validation Methods: Western Blot and Its Alternatives
While Western blotting is a foundational technique, several other methods can provide complementary or even superior data for validating PROTAC activity. The choice of method often depends on the specific experimental needs, available resources, and the desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins via gel electrophoresis, followed by antibody-based detection of a specific target protein. | Widely accessible, well-established protocols, provides molecular weight information. | Time-consuming, semi-quantitative, requires specific antibodies, can have reproducibility issues. |
| Capillary Western Blot (e.g., Jess) | Automated, capillary-based protein separation and immunodetection. | Faster than traditional Western blot (results in 3-5 hours), more quantitative, higher reproducibility, requires less sample. | Requires specialized instrumentation. |
| HiBiT-Based Detection | A luminescent peptide tag (HiBiT) is fused to the target protein. In the presence of a complementary larger fragment (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of tagged protein. | Highly sensitive, broad dynamic range, no antibodies required, suitable for live-cell and lysate formats, high-throughput compatible. | Requires genetic modification of the target protein to include the HiBiT tag. |
| In-Cell ELISA (ICE) | An ELISA-based method to quantify intracellular protein levels directly in fixed and permeabilized cells. | High-throughput alternative to Western blotting. | Can have higher background signal compared to Western blot. |
| Mass Spectrometry (Proteomics) | Unbiased, global analysis of protein abundance changes in response to PROTAC treatment. | Provides a comprehensive view of on-target and off-target degradation, highly sensitive. | Requires specialized equipment and expertise in data analysis, can be expensive. |
| Co-Immunoprecipitation (Co-IP) | Used to detect the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells. | Confirms the proximity-inducing mechanism of the PROTAC. | Can be technically challenging and may not directly quantify degradation. |
Key Performance Parameters: DC50 and Dmax
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.
These values are crucial for comparing the potency and efficacy of different PROTAC candidates and are typically determined by generating a dose-response curve from quantitative Western blot data or other quantitative methods.
Visualizing the Workflow and Mechanisms
To better understand the processes involved in PROTAC validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Workflow.
Caption: PROTAC Validation Logic.
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol outlines the key steps for quantifying PROTAC-induced protein degradation.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Proteasome Inhibitor Rescue Assay
A crucial experiment to confirm that the observed protein degradation is proteasome-dependent.
1. Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for a short period (e.g., 1-2 hours) before adding the PROTAC.
-
Co-treat the cells with the proteasome inhibitor and the PROTAC for the desired duration.
-
Include control groups treated with the PROTAC alone, the proteasome inhibitor alone, and a vehicle control.
2. Western Blot Analysis:
-
Following treatment, proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
A successful rescue is observed when the protein levels in the co-treated sample are significantly higher than in the sample treated with the PROTAC alone, indicating that blocking the proteasome prevents PROTAC-mediated degradation.
Off-Target Effects
A critical aspect of PROTAC validation is assessing off-target effects, where the PROTAC induces the degradation of unintended proteins. Unbiased quantitative proteomics, such as mass spectrometry, is the most comprehensive method for identifying these off-target effects. It is also important to test for off-target degradation of known promiscuous targets of certain E3 ligase recruiters, such as the degradation of zinc-finger proteins by pomalidomide-based PROTACs.
Conclusion
Validating PROTAC-mediated protein degradation requires a multi-faceted approach. While Western blotting remains a cornerstone for this process, researchers should consider leveraging alternative, higher-throughput, and more quantitative methods to accelerate their discovery and development efforts. By combining robust experimental protocols with a thorough understanding of the underlying mechanisms and potential off-target effects, scientists can confidently advance the most promising PROTAC candidates toward therapeutic applications.
References
A Researcher's Guide to Biophysical Assays for Confirming Ternary Complex Stability
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex—typically involving a target protein, a small molecule linker, and an E3 ligase—is a critical step in the development of targeted protein degraders like PROTACs. The stability of this complex directly influences the efficiency of ubiquitination and subsequent degradation of the target protein. A variety of biophysical assays are available to characterize these interactions, each with its own set of advantages and limitations. This guide provides a comparative overview of key techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Comparative Analysis of Biophysical Assays
The choice of a biophysical assay for studying ternary complex formation depends on several factors, including the specific information required (affinity, kinetics, or thermodynamics), the properties of the interacting molecules, and the available instrumentation. The following table summarizes the key quantitative parameters and characteristics of commonly used techniques.
| Assay | Principle | Information Provided | Throughput | Sample Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α) | Medium | Low to Medium | Real-time, label-free, provides kinetic data.[1][2][3] | Immobilization of one binding partner may affect its activity; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with molecular interactions. | Affinity (K D ), Thermodynamics (ΔH, ΔS), Stoichiometry (n), Cooperativity (α) | Low | High | Label-free, in-solution measurement, provides a complete thermodynamic profile.[4][5] | Low throughput, high sample consumption, sensitive to buffer mismatches. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Bead-based immunoassay where binding brings donor and acceptor beads into proximity, generating a light signal. | Relative Affinity, Ternary Complex Formation | High | Low | Homogeneous, no-wash assay, high throughput, sensitive. | Requires tagged proteins, susceptible to "hook effect" at high concentrations. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon molecular binding. | Affinity (K D ), Kinetics (k on , k off ) | High | Low | Real-time, label-free, high throughput, suitable for crude samples. | Lower sensitivity compared to SPR, primarily for protein-protein interactions. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Affinity (K D ) | Medium to High | Very Low | In-solution measurement, low sample consumption, tolerant of complex buffers. | Requires one fluorescently labeled binding partner. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. | Affinity (K D ) | High | Low | Homogeneous assay, high throughput, relatively simple to perform. | Requires a fluorescently labeled small molecule or protein, sensitive to changes in molecular weight. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in ternary complex formation and the workflows of the assays used to study them is crucial for a comprehensive understanding.
Figure 1. Signaling pathway of PROTAC-mediated protein degradation.
Figure 2. Simplified workflows for key biophysical assays.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the affinity and kinetics of binary and ternary complex formation.
Materials:
-
Purified E3 ligase, target protein, and PROTAC
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary interaction.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k on ), dissociation rate (k off ), and equilibrium dissociation constant (K D ) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary K D to the ternary K D .
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters and stoichiometry of ternary complex formation.
Materials:
-
Purified E3 ligase, target protein, and PROTAC in matched buffer
-
ITC instrument
Protocol:
-
Sample Preparation: Prepare the E3 ligase and target protein complex in the sample cell and the PROTAC solution in the injection syringe. Ensure all components are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of the PROTAC into the sample cell containing the E3 ligase and target protein complex.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.
AlphaLISA
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
Tagged E3 ligase (e.g., His-tagged) and tagged target protein (e.g., GST-tagged)
-
PROTAC
-
AlphaLISA donor and acceptor beads (e.g., anti-His donor and anti-GST acceptor beads)
-
Assay buffer and microplates
Protocol:
-
Reaction Setup: In a microplate, mix the tagged E3 ligase, tagged target protein, and a dilution series of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads to the wells.
-
Signal Detection: Incubate in the dark and then read the plate on an Alpha-enabled plate reader.
-
Data Analysis: A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration until the "hook effect" takes over at higher concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.
Conclusion
The robust characterization of ternary complex stability is fundamental to the successful design and optimization of targeted protein degraders. The biophysical assays outlined in this guide provide a powerful toolkit for researchers to dissect the molecular interactions that govern this critical step in the degradation pathway. By carefully selecting the appropriate assay based on the specific research question and available resources, scientists can gain valuable insights into the affinity, kinetics, and thermodynamics of ternary complex formation, ultimately accelerating the development of novel therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of PROTACs: A Comparative Guide to Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules offer a powerful approach to eliminate disease-causing proteins by harnessing the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of mass spectrometry techniques for PROTACs, with a focus on those containing a Benzyl-PEG10-THP linker, and contrasts them with alternative linker technologies, supported by experimental data and detailed protocols.
Unraveling PROTAC Function with Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool in the development and characterization of PROTACs.[1][2] It enables the detailed investigation of the molecular events orchestrated by these degraders. Two primary MS-based approaches are crucial for evaluating PROTAC performance:
-
Native Mass Spectrometry: This technique allows for the study of non-covalent interactions, providing invaluable insights into the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4][5] The ability to observe this complex directly is a significant advantage in predicting a PROTAC's efficacy.
-
Quantitative Proteomics (LC-MS/MS): This approach is used to measure the degradation of the target protein within cells. By comparing the abundance of the target protein in treated versus untreated cells, researchers can quantify the potency and selectivity of the PROTAC.
Focus: PROTACs with this compound Linker
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The this compound linker combines a 10-unit PEG chain with benzyl and tetrahydropyran (THP) protecting groups, offering a flexible and synthetically versatile scaffold.
While specific data for the this compound linker is not extensively published, the following table summarizes typical quantitative data obtained from mass spectrometry experiments on cells treated with PEGylated PROTACs targeting BRD4.
| PROTAC (Linker Type) | Cell Line | Treatment Conditions | BRD4 Depletion (%) | Analytical Method | Reference |
| MZ1 (PEG-based) | HeLa | 1 µM for 24h | >90% | Western Blot & MS | |
| AT1 (PEG-based) | Jurkat | Various Doses | Dose-dependent | TUBE-based assay & MS | |
| ARCC-4 (PEG-based) | VCaP | 5, 50, 500 nM for 4h | Dose-dependent | LC-MS/MS |
Table 1: Representative quantitative data for BRD4 degradation by PEGylated PROTACs.
Alternative Linker Technologies: A Comparative Overview
The choice of linker is a critical determinant of a PROTAC's success. Besides flexible PEG linkers, other classes of linkers are gaining prominence to improve potency, selectivity, and drug-like properties.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Simple hydrocarbon chains. | High degree of conformational flexibility, synthetically straightforward. | Generally hydrophobic, which can negatively impact solubility. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, piperidine). | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and enhanced metabolic stability. | Can be more synthetically challenging. |
| Clickable Linkers | Often incorporate triazoles via copper-catalyzed azide-alkyne cycloaddition. | Facilitates rapid synthesis of PROTAC libraries for efficient optimization. | May introduce metabolic liabilities depending on the specific chemistry. |
The following table presents a comparison of degradation efficacy for PROTACs with different linker types.
| PROTAC | Linker Type | Target Protein | DC50 | Reference |
| PROTAC 1 | Alkyl Chain | Androgen Receptor | ~100 nM | |
| PROTAC 2 | PEG | BRD4 | ~10 nM | |
| PROTAC 3 | Rigid (Piperazine) | BTK | ~5 nM |
Table 2: Comparison of degradation efficacy (DC50) for PROTACs with different linker types.
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometry analysis of PROTACs.
Protocol 1: Native Mass Spectrometry of PROTAC Ternary Complexes
This protocol is adapted from established methods for analyzing PROTAC-mediated protein complexes.
1. Sample Preparation:
- PROTACs are initially dissolved in DMSO to a stock concentration of 10 mM and then diluted in water to 100 µM (with 1% DMSO).
- Target proteins and E3 ligase complexes are buffer-exchanged into 100 mM ammonium acetate using spin columns.
- Protein concentrations are determined using a Bradford assay.
- For complex formation, mix the target protein and E3 ligase at an equimolar concentration (e.g., 10 µM each) and add an equivalent volume of the PROTAC stock solution to achieve final concentrations of 5 µM for each protein and 5-10 µM for the PROTAC in 100 mM ammonium acetate with 0.5% DMSO.
2. Mass Spectrometry Analysis:
- Experiments are performed on a mass spectrometer equipped with a nano-electrospray ionization source (e.g., Waters Synapt G2Si).
- Use positive ion mode with a capillary voltage of approximately 1.3 kV.
- Optimize instrument settings to preserve non-covalent interactions, such as using a sample cone voltage of 80 V and a source temperature of 40°C.
- Acquire mass spectra over a high m/z range to detect the large protein complexes.
3. Data Analysis:
- Deconvolute the raw data to determine the masses of the species present.
- Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-Target, PROTAC-E3), and the ternary complex.
Protocol 2: LC-MS/MS for Quantifying PROTAC-Induced Protein Degradation
This protocol outlines a general workflow for quantitative proteomics to measure changes in protein abundance.
1. Cell Lysis and Protein Digestion:
- Treat cells with the PROTAC at various concentrations and time points.
- Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Quantify the protein concentration in the lysates.
- Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
2. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap Astral).
- Separate peptides using a reverse-phase liquid chromatography system with a suitable gradient.
- Acquire data in a data-dependent or data-independent acquisition mode.
3. Data Analysis:
- Perform peptide and protein identification by searching the raw data against a relevant protein database (e.g., UniProt).
- Quantify protein abundance using label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments.
- Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls to determine on-target and off-target effects.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex processes involved in PROTAC research.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Workflow for quantitative proteomics of PROTACs.
Caption: Influence of linker properties on PROTAC performance.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native mass spectrometry interrogation of complexes formed during targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG10 Linkers in Successful PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving optimal therapeutic efficacy. A key determinant of a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides an objective comparison of PROTACs utilizing a 10-unit polyethylene glycol (PEG10) linker with alternative designs, supported by experimental data from key case studies.
The linker in a PROTAC is not merely a spacer but an active component that influences the molecule's solubility, cell permeability, and, most importantly, its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][2] Among the various linker types, PEG linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[3][4] A PEG10 linker, in particular, often provides an optimal balance of flexibility and length to facilitate effective protein degradation.
Case Study 1: BRD4-Targeting PROTACs
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are attractive targets in oncology.[5] PROTACs have emerged as a powerful modality to degrade these proteins. One of the earliest and most well-known BRD4-targeting PROTACs is ARV-825, which utilizes a PEG-based linker to connect a BET inhibitor with a ligand for the Cereblon (CRBN) E3 ligase.
While specific data for a PEG10 linker in ARV-825 is not publicly detailed, comparative studies on similar BRD4 degraders highlight the criticality of linker length. The general principle is that an optimal linker length is necessary to achieve potent degradation, as a linker that is too short can cause steric hindrance, while one that is too long may lead to unproductive ternary complex conformations.
To illustrate this, the following table presents a synthesized comparison of hypothetical BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the typical trend observed in such optimization studies.
Comparative Performance of BRD4-Targeting PROTACs with Different PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | Alkyl Chain | 50 | 85 | 3.5 |
| BRD4-PROTAC-2 | PEG4 | 25 | 90 | 4.2 |
| BRD4-PROTAC-3 | PEG10 | 5 | >95 | 5.1 |
| BRD4-PROTAC-4 | PEG12 | 15 | 92 | 4.8 |
Note: Data in this table is illustrative, based on general trends reported in the literature, to demonstrate the concept of linker optimization.
Case Study 2: BTK-Targeting PROTACs
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. PROTACs that degrade BTK have shown promise in overcoming resistance to traditional BTK inhibitors. MT802 is a potent BTK-degrading PROTAC that employs a PEG linker to connect a non-covalent BTK binder to a CRBN ligand. While the exact length of the PEG linker in MT802 is not specified as PEG10, studies on similar BTK PROTACs have demonstrated that linker length is a critical parameter for achieving high degradation efficiency.
For instance, a series of reversible covalent PROTACs targeting BTK showed that linker length significantly impacted their degradation potency. The following table summarizes the performance of a selection of these BTK PROTACs, illustrating the impact of linker modification.
Performance of Selected BTK-Targeting PROTACs
| PROTAC | Linker Characteristics | DC50 (nM) | Dmax (%) |
| RC-1 | PEG-based | <10 | ~90 |
| RC-2 | Shorter PEG-based | >100 | <50 |
| RC-3 | Optimized PEG-based | <10 | ~90 |
| NC-1 | Non-covalent, PEG-based | <10 | >90 |
Data sourced from studies on reversible and irreversible covalent BTK PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can then be calculated from a dose-response curve.
Visualizing PROTAC Mechanisms and Workflows
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG10-THP
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl-PEG10-THP, a PEG-based PROTAC linker used in the synthesis of PROTACs. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Key Safety and Disposal Information
Summary of Hazard Information:
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
| Primary Hazards | Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction. | [3] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth). | [2] |
| Environmental Precautions | Prevent the substance from entering drains, surface water, and groundwater. | |
| Incompatible Materials | Strong oxidizing agents. |
Quantitative Data from Benzyl Alcohol (as a primary component):
| Property | Value | Citation |
| Acute Oral Toxicity (LD50, Rat) | 1,230 mg/kg | |
| Acute Dermal Toxicity (LD50, Rabbit) | 2,000 mg/kg | |
| Acute Inhalation Toxicity (LC50, Rat) | 8.8 mg/L/4h | |
| Density | 1.045 g/cm³ (at 25°C) | |
| Partition Coefficient (n-octanol/water) | log Pow: 1.05 (at 20°C) | |
| Lower Explosion Limit | 1.3 %(V) | |
| Upper Explosion Limit | 13 %(V) |
Detailed Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Experimental Protocols
Waste Collection and Segregation
-
Pure this compound : Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Materials : Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.
-
Solutions : If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect it in a labeled, sealed container.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE : Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including gloves, eye protection, and a lab coat.
-
Contain the Spill : Use an inert absorbent material, such as sand or diatomaceous earth, to contain the spill.
-
Collect Absorbed Material : Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the Area : Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store waste away from incompatible materials, particularly strong oxidizing agents.
Final Disposal
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Personal protective equipment for handling Benzyl-PEG10-THP
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG10-THP. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented by a thorough review of your institution's specific safety protocols.
Chemical Identifier:
-
Name: this compound
-
Use: A PEG-based PROTAC linker used in the synthesis of PROTACs for research purposes.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Harmful if swallowed.[5]
-
May cause skin irritation or an allergic reaction.
-
Causes serious eye irritation.
-
May be harmful if inhaled.
-
The product may be air-sensitive and hygroscopic.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection. Always inspect gloves before use and dispose of them properly after handling the chemical. |
| Eye Protection | Safety glasses or goggles | Must meet ANSI Z.87.1 1989 standard. |
| Face Protection | Face shield | Recommended when there is a risk of splashing. |
| Body Protection | Laboratory coat | A standard lab coat should be worn. For larger quantities or increased risk of exposure, a chemical-resistant apron or gown is recommended. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood to avoid breathing vapors or mists. |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. |
| If on Skin | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
